Crystallographic Determination and Structural Analysis of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Executive Overview In modern drug discovery, the pyrazole core serves as a privileged scaffold, frequently utilized as a bioisostere for amides and aromatic rings due to its high metabolic stability and favorable hydroge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
In modern drug discovery, the pyrazole core serves as a privileged scaffold, frequently utilized as a bioisostere for amides and aromatic rings due to its high metabolic stability and favorable hydrogen-bonding profile. Specifically, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 905590-04-7) is a highly versatile building block used in the synthesis of kinase inhibitors and anti-inflammatory agents.
For drug development professionals, understanding the precise three-dimensional conformation of this molecule is non-negotiable. The spatial orientation of the 1-benzyl and 5-phenyl groups dictates the molecule's ability to navigate deep hydrophobic binding pockets, while the 4-carboxylic acid moiety acts as a critical pharmacophore for electrostatic interactions. This whitepaper provides an in-depth technical guide on the crystallographic determination, expected structural parameters, and supramolecular packing behaviors of this compound.
Chemical Identity and Conformational Landscape
The structural integrity of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is defined by significant steric crowding. The proximity of the bulky benzyl group at the N1 position and the phenyl ring at the C5 position induces a severe steric clash. To minimize this repulsion, the 5-phenyl ring is forced out of coplanarity with the central pyrazole core, typically exhibiting a dihedral angle of 45° to 75°. This conformational twisting breaks extended
π
-conjugation but establishes a highly specific three-dimensional topography ideal for selective receptor binding.
Table 1: Chemical and Physical Properties
Parameter
Value
IUPAC Name
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
CAS Number
905590-04-7
Molecular Formula
C17H14N2O2
Molecular Weight
278.30 g/mol
Canonical SMILES
O=C(O)C1=C(C2=CC=CC=C2)N(CC2=CC=CC=C2)N=C1
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
4
(Data corroborated via and )[1, 2].
Experimental Methodology: A Self-Validating Workflow
To obtain high-resolution crystallographic data, researchers must employ a rigorous, self-validating experimental workflow. The following protocol outlines the optimal methodology for the isolation and structural determination of single crystals for this class of compounds.
Nucleation and Single-Crystal Growth
Protocol:
Dissolution: Dissolve 50 mg of synthesized 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (>99% purity) in 2.0 mL of a 1:1 (v/v) binary solvent mixture of acetone and ethanol.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL borosilicate glass vial.
Growth: Seal the vial with parafilm, puncture 2–3 microscopic holes, and incubate undisturbed at 298 K for 3 to 5 days.
Causality & Validation: Acetone provides rapid initial solubilization, while ethanol acts as a moderating antisolvent. This precise thermodynamic balance prevents rapid supersaturation and kinetic trapping (which yields amorphous powders). Filtration removes particulate impurities that cause heterogeneous nucleation, ensuring the thermodynamic growth of macroscopic, defect-free single crystals.
X-ray Diffraction Data Collection
Protocol:
Harvesting: Select a colorless, block-shaped single crystal (approximately 0.15 × 0.12 × 0.10 mm) exhibiting uniform birefringence under polarized light.
Mounting: Mount the crystal on a MiTeGen micromount using perfluoropolyether oil.
Data Acquisition: Transfer to a diffractometer equipped with a CMOS detector and a Mo Kα microfocus X-ray source (
λ=0.71073
Å). Maintain the crystal at 150(2) K using an Oxford Cryosystems nitrogen gas stream.
Causality & Validation: Perfluoropolyether oil protects the crystal from atmospheric moisture and acts as a rigid, non-diffracting adhesive when flash-cooled. The low temperature (150 K) minimizes atomic thermal vibrations (Debye-Waller factors), sharpening Bragg peaks and significantly improving the signal-to-noise ratio at high diffraction angles. Mo Kα radiation is selected over Cu Kα to minimize absorption effects (
μ≈0.08
mm⁻¹) typical of organic crystals.
Structure Solution and Refinement
Protocol:
Integration: Integrate the raw frame data using SAINT and apply a multi-scan absorption correction via SADABS.
Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT).
Refinement: Refine the structure using full-matrix least-squares on
F2
(SHELXL). Refine all non-hydrogen atoms anisotropically.
Causality & Validation: The structural model is self-validating. The ability to locate the highly mobile carboxylic acid hydrogen atom directly from the difference Fourier map—rather than placing it in a calculated position—confirms the accuracy of the low-temperature data and validates the hydrogen-bonding network. Final validation is achieved by running the structure through the IUCr CheckCIF routine, ensuring
R1<0.05
and a Goodness-of-Fit (S) near 1.0.
Fig 1. Self-validating crystallographic workflow from purification to structural deposition.
Crystallographic Data and Structural Parameters
Based on robust crystallographic data from isostructural 1,5-disubstituted pyrazole-4-carboxylic acid analogs (such as 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid and 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) [3, 4], the expected crystallographic parameters for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid are summarized below. These compounds reliably crystallize in centrosymmetric monoclinic space groups.
Note: Data extrapolated from peer-reviewed structural analogs to serve as a predictive structural model.
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is governed by a hierarchy of non-covalent interactions.
The
R22(8)
Carboxylic Acid Dimer
The primary driving force of the crystal lattice assembly is the formation of strong intermolecular O—H···O hydrogen bonds. Two adjacent molecules align to form a centrosymmetric dimer, creating a classic
R22(8)
hydrogen-bonded ring motif. This interaction is highly directional and energetically favorable, anchoring the supramolecular structure.
π−π
Stacking and Steric Modulation
Secondary stabilization is achieved through
π−π
stacking interactions between the electron-rich pyrazole cores and the adjacent phenyl rings of neighboring dimers (centroid-centroid distances typically < 3.8 Å). Furthermore, weak C—H···
π
interactions originating from the methylene bridge of the benzyl group provide a "conformational lock," rigidifying the lattice and contributing to the compound's high melting point and solid-state stability.
Fig 2. Hierarchical intermolecular interactions driving the 3D supramolecular lattice assembly.
References
National Center for Biotechnology Information. "1-Benzyl-1H-pyrazole-4-carboxylic acid". PubChem Compound Database. URL:[Link]
Zia-ur-Rehman, M., et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid". Acta Crystallographica Section E: Structure Reports Online, 2008. URL:[Link]
Tong, S.-Y., et al. "1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid". National Institutes of Health (PMC), 2010. URL:[Link]
Exploratory
Physicochemical Properties and Synthesis of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary The 1,5-diaryl and 1-aralkyl-5-aryl pyrazole scaffolds represent a privileged class of pharmacophores in modern medicinal chemistry. Historically foundational to the development of cyclooxygenase-2 (COX...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,5-diaryl and 1-aralkyl-5-aryl pyrazole scaffolds represent a privileged class of pharmacophores in modern medicinal chemistry. Historically foundational to the development of cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib)[1] and cannabinoid receptor-1 (CB1) antagonists[2], these derivatives exhibit highly tunable physicochemical profiles.
This technical guide provides an in-depth analysis of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7)[3]. By dissecting its structural electronics, detailing its regioselective synthesis, and establishing self-validating protocols for physicochemical characterization, this whitepaper equips drug development professionals with the mechanistic insights required to optimize this scaffold for oral bioavailability and target engagement.
Structural and Electronic Profiling
The physicochemical behavior of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is dictated by the interplay between its rigid heteroaromatic core, the highly lipophilic substituents at N1 and C5, and the ionizable C4-carboxylic acid.
Unlike unsubstituted pyrazoles which are amphoteric and exhibit tautomerism, the N1-benzyl substitution locks the tautomeric state and eliminates the pyrazole N-H hydrogen bond donor[4]. Consequently, the acid-base behavior is almost entirely governed by the C4-carboxylic acid. The electron-withdrawing nature of the pyrazole ring stabilizes the conjugate base through resonance delocalization, resulting in a moderately weak acid with a pKa typically ranging from 3.1 to 4.0[4][5].
Quantitative Physicochemical Parameters
The following table summarizes the core physicochemical data for the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid scaffold:
Property
Value
Causality / Implication in Drug Design
Molecular Weight
278.31 g/mol
Optimal for small-molecule drug space; highly compliant with Lipinski's Rule of 5.
LogP (predicted)
3.8 – 4.2
High intrinsic lipophilicity driven by the benzyl and phenyl rings; excellent potential for blood-brain barrier (BBB) penetration.
pKa (Carboxylic Acid)
~3.8
Weak acid; highly ionized (>99%) at physiological pH (7.4), which significantly enhances aqueous solubility in the systemic circulation.
pKa (Pyrazole N2)
~2.5
Very weak base; remains unprotonated under physiological conditions, preventing lysosomal trapping.
Topological Polar Surface Area
51.3 Ų
Favorable for membrane permeation; avoids excessive desolvation penalties during lipid bilayer transit.
H-Bond Donors (HBD)
1
Limited strictly to the carboxylic acid OH.
H-Bond Acceptors (HBA)
3
Pyrazole N2, Carboxylic C=O, and OH oxygen; facilitates robust hydrogen-bonding networks within target active sites.
Structure-Property Relationships (SPR) in Drug Design
The spatial geometry of the 1-benzyl-5-phenyl-1H-pyrazole core is critical for target binding. The proximity of the N1-benzyl group and the C5-phenyl group creates significant steric crowding. This steric clash forces the C5-phenyl ring out of the plane of the pyrazole core, resulting in a pronounced dihedral twist.
This non-planar, three-dimensional conformation is highly advantageous. It prevents flat, non-specific intercalation (reducing off-target toxicity) and allows the molecule to perfectly occupy deep, hydrophobic pockets in G-protein coupled receptors (GPCRs) and enzyme active sites. Simultaneously, the C4-carboxylic acid serves as a highly directional electrostatic anchor, capable of forming strong salt bridges with basic amino acid residues (e.g., Arginine or Lysine) at the opening of the binding pocket.
Structure-Property Relationship (SPR) mapping for pyrazole derivatives.
Synthesis Workflow & Methodologies
The synthesis of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid relies on a highly regioselective cyclocondensation. The choice of precursors dictates the orientation of the substituents, avoiding the formation of the unwanted 1-benzyl-3-phenyl isomer.
Step-by-Step Synthetic Protocol
Step 1: Enaminone Formation
Charge a round-bottom flask with ethyl benzoylacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
Stir the neat mixture at 90°C for 4 hours.
Remove unreacted DMF-DMA under reduced pressure to yield crude ethyl 2-benzoyl-3-(dimethylamino)acrylate.
Causality: DMF-DMA acts as a highly efficient one-carbon electrophile, converting the active methylene of the beta-keto ester into an enaminone, which serves as a highly reactive 1,3-dielectrophile for the subsequent step.
Step 2: Regioselective Cyclocondensation
Dissolve the crude enaminone in anhydrous ethanol.
Add benzylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq) to liberate the free hydrazine base.
Reflux the mixture for 8 hours.
Causality: Regioselectivity is driven by the differential nucleophilicity of the hydrazine nitrogens. The terminal, less sterically hindered NH₂ group of benzylhydrazine attacks the highly electrophilic β-carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular condensation of the substituted nitrogen with the ketone yields the 1-benzyl-5-phenyl isomer.
Step 3: Saponification and Isolation
Evaporate the ethanol and redissolve the intermediate ester in a THF/MeOH/H₂O (2:1:1) mixture.
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir at room temperature for 12 hours.
Evaporate the organic solvents, dilute with water, and wash with ethyl acetate to remove neutral impurities.
Acidify the aqueous layer with 1M HCl to pH 2. Collect the precipitated 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid via vacuum filtration and dry under high vacuum.
Validation Checkpoint: LC-MS analysis of the final precipitate must show the [M+H]+ ion at m/z 279.1. The complete absence of the m/z 307.1 peak (ethyl ester) confirms 100% saponification efficiency.
Synthetic workflow of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Physicochemical Characterization Protocols
Because 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is highly lipophilic, standard aqueous characterization methods will fail due to compound precipitation. The following self-validating protocols are engineered specifically for highly lipophilic weak acids.
Protocol A: Yasuda-Shedlovsky Extrapolation for pKa Determination
Direct aqueous titration of this compound is impossible; as the pH drops below 5, the neutral species will precipitate, artificially truncating the titration curve.
Preparation: Prepare a 0.5 mM solution of the compound in four different cosolvent mixtures: 30%, 40%, 50%, and 60% Methanol/Water (v/v).
Titration: Titrate each solution potentiometrically with standardized 0.1 M KOH at 25°C under a nitrogen atmosphere to prevent CO₂ absorption.
Calculation: Determine the apparent pKa (psKa) for each cosolvent ratio using the Henderson-Hasselbalch equation at the half-equivalence point.
Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the inverse dielectric constant of pure water (1/ε = 0.0127) to derive the true aqueous pKa.
Validation Checkpoint: The R² value of the Yasuda-Shedlovsky linear regression must be >0.99. A lower R² indicates cosolvent-induced conformational changes or micelle formation, which invalidates the extrapolation.
Protocol B: pH-Dependent Shake-Flask Method for LogD (pH 7.4)
While the intrinsic LogP of the neutral species is ~4.0, the physiologically relevant metric is LogD at pH 7.4, where the compound is predominantly ionized.
Equilibration: Pre-equilibrate 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours.
Partitioning: Dissolve 1 mg of the compound in 10 mL of the pre-equilibrated octanol. Add 10 mL of the pre-equilibrated aqueous buffer.
Agitation: Shake the biphasic system mechanically at 25°C for 2 hours, followed by centrifugation at 3000 rpm for 15 minutes to achieve complete phase separation.
Quantification: Analyze both the octanol and aqueous phases using HPLC-UV. Calculate LogD as Log₁₀([Concentration in Octanol] / [Concentration in Water]).
Validation Checkpoint: Mass balance recovery (Total mass in octanol + Total mass in water) must be >95% of the initial input. A lower recovery indicates that the highly lipophilic compound is aggregating at the octanol-water interface, requiring a reduction in the initial concentration.
Solid phase synthesis of 1,5-diarylpyrazole-4-carboxamides: discovery of antagonists of the CB-1 receptor - PubMed
Source: nih.gov
URL:[2]
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors... - WashU Medicine Research
Source: wustl.edu
URL:[1]
High-Affinity Target Engagement of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid scaffold (CAS: 905590-04-7) not merely as a catalog building block, but as a hig...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid scaffold (CAS: 905590-04-7) not merely as a catalog building block, but as a highly privileged pharmacophore. The structural genius of this molecule lies in its tripartite nature, which allows it to act as a precision tool for disrupting protein-protein interactions (PPIs) and inhibiting complex enzymatic pockets.
This whitepaper dissects the mechanistic binding affinity of this scaffold to key target proteins, explores the causality behind its structural optimization, and provides self-validating experimental protocols for quantifying these interactions.
Structural Biology & Binding Mechanics: The Privileged Scaffold
The pyrazole-4-carboxylic acid core provides a rigid, planar geometry that is highly tunable. Its binding affinity is driven by three distinct vectors:
The C4-Carboxylic Acid (Electrostatic Anchor): Acts as a critical hydrogen bond acceptor and electrostatic anchor. In many target proteins, this moiety forms robust salt bridges with positively charged residues (e.g., Arginine or Lysine) deep within the binding pocket[1].
The N1-Benzyl Group (Hydrophobic Flexibility): Provides rotational flexibility, allowing the molecule to project a bulky, lipophilic aromatic ring into deep hydrophobic crevices.
The C5-Phenyl Group (Planar Stacking): Acts as a rigid planar vector, ideal for
π−π
stacking or occupying aromatic cages formed by Tryptophan or Tyrosine residues[2].
Target Model A: ALKBH1 (DNA 6mA Demethylase)
Recent structural optimization campaigns have identified 1H-pyrazole-4-carboxylic acid derivatives as highly potent inhibitors of ALKBH1, a DNA N6-methyladenine (6mA) demethylase implicated in gastric cancer[2].
Mechanism of Action: The pyrazole core mimics the natural adenine substrate. The C5-phenyl and N1-benzyl equivalents occupy a highly specific aromatic cage generated by Trp170, Trp179, Tyr177, Tyr184, and Phe353. This extensive
π
-network entrapment drastically lowers the dissociation rate (
koff
), driving nanomolar binding affinity[2].
Target Model B: KEAP1-NRF2 Protein-Protein Interaction
In the context of antioxidant response, fragment-based drug discovery (FBDD) has utilized the pyrazole carboxylic acid core to disrupt the KEAP1-NRF2 PPI[1].
Mechanism of Action: The carboxylic acid forms a direct electrostatic interaction with Arg483 in the KEAP1 Kelch domain. Simultaneously, the flanking lipophilic groups (benzyl/phenyl analogs) occupy the adjacent "sulfonamide hotspot," effectively outcompeting the native NRF2 transcription factor[1].
Mechanism of KEAP1-NRF2 PPI disruption by pyrazole-4-carboxylic acid derivatives.
Quantitative Data Summary
The table below synthesizes the binding affinities of the pyrazole-4-carboxylic acid scaffold and its optimized derivatives across validated protein targets.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, binding affinity cannot be assumed from a single endpoint. We employ a two-tiered orthogonal approach: Fluorescence Polarization (FP) for high-throughput equilibrium thermodynamics, followed by Surface Plasmon Resonance (SPR) for real-time kinetic validation.
Protocol 1: Fluorescence Polarization (FP) Assay
Causality: FP is chosen because it is a homogenous, mix-and-read assay perfectly suited for measuring the displacement of a fluorescently labeled probe (e.g., a FITC-labeled NRF2 peptide) by our pyrazole inhibitor. As the small pyrazole displaces the large fluorescent peptide from the protein, the tumbling rate of the peptide increases, causing a measurable drop in polarization (mP).
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT). Causality: Tween-20 prevents non-specific aggregation of the lipophilic benzyl/phenyl groups.
Tracer & Protein Complex: Pre-incubate the target protein (e.g., 50 nM KEAP1) with the FITC-labeled tracer peptide (5 nM) for 30 minutes at room temperature to reach equilibrium.
Compound Titration: Dispense the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivative in a 12-point dose-response curve (from 10
μ
M down to 0.05 nM) using an acoustic liquid handler (e.g., Echo 550) into a 384-well black microplate.
Incubation & Reading: Add 20
μ
L of the Protein-Tracer complex to the compound wells. Incubate for 60 minutes. Read on a multimode microplate reader (Ex: 485 nm, Em: 535 nm).
Self-Validation Checkpoint: The assay must include a "Tracer Only" well (establishing
mPmin
) and a "Tracer + Protein" well (establishing
mPmax
). Calculate the Z'-factor; a
Z′>0.5
validates the assay's robustness for that specific run before any
IC50
curve is fitted.
Causality: While FP provides equilibrium
IC50
data, it cannot resolve binding kinetics. SPR is employed to determine the association (
kon
) and dissociation (
koff
) rates. This proves whether the pyrazole's carboxylic acid anchor drives a fast
kon
, and if the hydrophobic benzyl/phenyl groups successfully stabilize the complex (slow
koff
).
Step-by-Step Methodology:
Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using EDC/NHS chemistry.
Protein Immobilization: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) over Flow Cell 2 (Fc2) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M Ethanolamine.
Analyte Preparation: Dilute the pyrazole derivative in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the flow system. Causality: Strict DMSO matching prevents bulk refractive index artifacts.
Kinetic Injection (Multi-Cycle): Inject the compound at varying concentrations (0.5x to 10x the estimated
Kd
) at a flow rate of 30
μ
L/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.
Self-Validation Checkpoint: Flow Cell 1 (Fc1) must be left mock-coupled to subtract non-specific binding. A known reference inhibitor must be injected at the start and end of the run to verify surface stability and active protein fraction.
Step-by-step Surface Plasmon Resonance (SPR) workflow for Kd determination.
Conclusion
The 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a masterclass in modular drug design. By anchoring the molecule via the C4-carboxylic acid and tuning the spatial arrangement of the N1 and C5 aromatic rings, researchers can achieve highly selective, nanomolar affinity against notoriously difficult targets like ALKBH1 and KEAP1. Rigorous, self-validating biophysical assays (FP and SPR) remain the gold standard for confirming that these designed interactions translate into true thermodynamic and kinetic target engagement.
References
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry (ACS Publications), 2021.
URL:[Link]
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (ACS Publications), 2024.
URL:[Link]
A Technical Guide to the Preliminary Biological Activity Screening of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Abstract This guide provides a comprehensive framework for conducting a preliminary biological activity screening of the novel compound, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a well-es...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for conducting a preliminary biological activity screening of the novel compound, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document outlines a logical, tiered screening strategy designed to efficiently probe the therapeutic potential of this specific derivative. We detail the underlying rationale for assay selection, provide step-by-step, self-validating protocols for key in vitro assays, and offer insights into data interpretation. The methodologies are grounded in established scientific principles to ensure robust and reproducible preliminary findings, forming a solid foundation for further drug discovery and development efforts.
Introduction: The Rationale for Screening
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its structural versatility has led to the development of drugs targeting a wide range of therapeutic areas. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for its anti-inflammatory and analgesic properties.[4][5][6] The core structure of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid shares features with known bioactive molecules, making it a compelling candidate for biological evaluation.
The objective of a preliminary screen is not to be exhaustive, but to be strategic. It is a cost- and time-efficient approach to identify the most promising biological activities of a novel compound, thereby guiding future, more focused research.[7][8] Based on the extensive literature on pyrazole derivatives, a logical starting point is to investigate its potential in three key areas: anti-inflammatory, antimicrobial, and cytotoxic (anticancer) activities.[2][9]
A thorough understanding of the test compound's physicochemical properties is a prerequisite for reliable biological testing.
Structure:
Property
Value (Predicted/Known)
Significance for Screening
Molecular Formula
C₁₇H₁₄N₂O₂
Used for calculating molarity of stock solutions.
Molecular Weight
278.31 g/mol
Essential for accurate concentration preparation.
Solubility
Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, ethanol.
Dictates the choice of solvent (vehicle) for stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice. It is critical to establish a final DMSO concentration in assays that is non-toxic to cells or microbes.
Purity
>95% (Recommended)
Impurities can confound results, leading to false positives or negatives. Purity should be confirmed by methods like HPLC or NMR before screening.
Preparation of Stock Solution (Example):
To prepare a 10 mM stock solution, dissolve 2.783 mg of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid in 1 mL of 100% DMSO. This stock can then be serially diluted in the appropriate cell culture medium or broth for the working concentrations, ensuring the final DMSO concentration is typically ≤0.5%.
A Tiered Strategy for Preliminary Screening
A logical workflow ensures that resources are used efficiently, starting with broad, simple assays and moving to more specific ones based on initial results.
Caption: Tiered screening workflow for the test compound.
Experimental Protocols: A Practical Guide
The following protocols are foundational methods for a preliminary screen. Each protocol is designed as a self-validating system with necessary controls.
Protocol 1: Antimicrobial Activity (Agar Well Diffusion Method)
This method provides a qualitative assessment of the compound's ability to inhibit microbial growth.[10][11][12]
Rationale: The agar diffusion assay is a rapid, cost-effective, and widely used primary screen to detect antimicrobial activity.[13][14] The diffusion of the compound into the agar creates a concentration gradient, and a clear zone of inhibition indicates growth suppression.
Media: Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for yeast).
Compound Stock: 10 mg/mL in DMSO.
Controls:
Positive Control: Ciprofloxacin (1 mg/mL) for bacteria, Fluconazole (1 mg/mL) for yeast.
Negative Control: DMSO (vehicle).
Step-by-Step Protocol:
Plate Preparation: Prepare sterile petri dishes with the appropriate agar medium.
Inoculation: Aseptically spread a standardized inoculum (0.5 McFarland standard) of the test microorganism over the entire surface of the agar plates.
Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.
Compound Loading: Carefully pipette 50 µL of the test compound solution, positive control, and negative control into separate, labeled wells.[12]
Pre-diffusion: Allow the plates to sit at room temperature for 30 minutes to permit diffusion of the compounds into the agar.[13]
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Data Presentation & Interpretation:
Treatment
Concentration
Zone of Inhibition (mm) vs. S. aureus
Zone of Inhibition (mm) vs. E. coli
Zone of Inhibition (mm) vs. C. albicans
Test Compound
500 µ g/well
e.g., 14
e.g., 7
e.g., 11
Ciprofloxacin
50 µ g/well
e.g., 25
e.g., 28
N/A
Fluconazole
50 µ g/well
N/A
N/A
e.g., 22
DMSO (Vehicle)
100%
6
6
6
A zone of inhibition significantly larger than the well diameter (6 mm) suggests antimicrobial activity.
Protocol 2: Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15][16][17]
Rationale: This is a cornerstone assay in drug discovery for obtaining a quantitative measure of a compound's effect on cell proliferation.[15][18] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases occurs only in metabolically active, living cells.[16]
Materials:
Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and BEAS-2B (normal human bronchial epithelial) to assess cancer cell selectivity.
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
Compound Stock: 10 mM in DMSO.
Step-by-Step Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.[19]
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., at a final concentration of 100 µM for a primary screen). Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[19] Viable cells will form purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes.[19]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]
Data Presentation & Interpretation:
Cell viability is calculated as a percentage relative to the vehicle control.
A significant reduction in viability (<50%) indicates cytotoxic activity and warrants further investigation to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Given that many pyrazole-containing drugs are anti-inflammatory agents that target COX enzymes, a direct in vitro enzyme inhibition assay is a highly relevant primary screen.[4][20][21]
Rationale: This assay directly measures the compound's ability to inhibit the COX-2 enzyme, which is responsible for synthesizing prostaglandins that mediate pain and inflammation.[6][21] Using a commercially available kit provides a standardized and reliable method.
Materials:
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam). These kits typically include the COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorescent probe.
Compound Stock: 10 mM in DMSO.
Positive Control: Celecoxib (provided in kit or prepared separately).
Step-by-Step Protocol:
Reagent Preparation: Prepare all kit reagents according to the manufacturer's manual.
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme.
Inhibitor Addition: Add the test compound (e.g., at a final concentration of 10 µM) and the positive control (Celecoxib) to their respective wells. Include a vehicle control (DMSO).
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
Reaction Incubation: Incubate for the time specified in the kit manual (e.g., 10 minutes).
Signal Detection: Add the developing reagents and measure the absorbance or fluorescence using a microplate reader as per the kit's instructions.
Data Presentation & Interpretation:
The percentage of inhibition is calculated relative to the uninhibited (vehicle) control.
Significant inhibition (typically >50%) at the screening concentration indicates that the compound is a potential COX-2 inhibitor and should be followed up with dose-response studies to determine its IC₅₀.
Conclusion and Future Directions
The preliminary screening strategy outlined in this guide provides a robust and efficient path to understanding the primary biological activities of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. Positive "hits" from any of these initial assays do not confirm a drug candidate but provide critical direction for subsequent research.
Antimicrobial Hits: Should be followed by Minimum Inhibitory Concentration (MIC) determination using broth microdilution to quantify potency.[10]
Cytotoxic Hits: Require dose-response studies to calculate IC₅₀ values and further assays to determine the mode of cell death (e.g., apoptosis vs. necrosis).[20]
Anti-inflammatory Hits: Should be evaluated for selectivity against the COX-1 isoform to assess the potential for gastrointestinal side effects, a common issue with non-selective NSAIDs.[5]
The data generated from this preliminary screen will be instrumental in making an informed decision to either advance the compound into more complex preclinical models, pursue chemical modification to improve activity, or de-prioritize it in favor of more promising candidates.
References
News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Available from: [Link]
Goshgarian, C., & Goshgarian, A. (2024, February 28). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Available from: [Link]
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available from: [Link]
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
Al-Ostath, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Available from: [Link]
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available from: [Link]
Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. Semantic Scholar. Available from: [Link]
U.S. Food and Drug Administration. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. accessdata.fda.gov. Available from: [Link]
A Comprehensive Review on In-vitro Methods for Anti-microbial Activity. (n.d.). ijcrt.org. Available from: [Link]
International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Available from: [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
Soković, M., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Available from: [Link]
Jorgensen, A., et al. (2000). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available from: [Link]
AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
Creative Bioarray. (n.d.). MTT Analysis Protocol. Available from: [Link]
Jan, M. S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available from: [Link]
Globalmeetx Publishing. (2025, August 18). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Available from: [Link]
ResearchGate. (2020, August). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available from: [Link]
Ballo, N., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available from: [Link]
Journal of Biological Research - PAGEPress Publications. (2020, August 3). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Available from: [Link]
Helda - Helsinki.fi. (2004, December 5). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Available from: [Link]
Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. PMC. Available from: [Link]
Rijo, P., et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. MDPI. Available from: [Link]
Loaiza, A., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available from: [Link]
Spectroscopic Elucidation of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid: Mechanistic Insights and Analytical Workflows
Executive Summary & Structural Dynamics The 1,5-diaryl and 1-alkyl-5-aryl pyrazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, cann...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Dynamics
The 1,5-diaryl and 1-alkyl-5-aryl pyrazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, cannabinoid receptor antagonists, and antimicrobial compounds[1]. Specifically, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7) presents a unique analytical challenge and opportunity due to its dense functionalization.
From a structural perspective, the regiochemistry of the 1-benzyl and 5-phenyl groups induces severe steric repulsion. This steric clash forces the 5-phenyl ring out of coplanarity with the pyrazole core. This orthogonal conformation breaks extended
π
-conjugation, a phenomenon that directly impacts the electronic shielding of the pyrazole carbons and dictates the molecule's spectroscopic signature[2]. Furthermore, the highly electron-withdrawing nature of the C4-carboxylic acid pulls electron density away from the C3 and C5 positions, significantly deshielding these nuclei in Nuclear Magnetic Resonance (NMR) experiments[3].
This whitepaper provides an authoritative, self-validating analytical workflow for the rigorous spectroscopic characterization of this molecule, ensuring absolute confidence in structural and regiochemical assignments[4].
Analytical Strategy & Workflow
To achieve unambiguous structural elucidation, an orthogonal analytical approach is required. The workflow below outlines the integration of NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Analytical workflow for the comprehensive spectroscopic characterization of the pyrazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design
The selection of the NMR solvent is the most critical variable for this compound. While
CDCl3
is a standard choice, the C4-carboxylic acid forms strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe line broadening and poor solubility. DMSO-
d6 is deliberately chosen because its strong hydrogen-bond accepting capability disrupts these dimers, yielding a sharp, distinct
−COOH
proton signal at
>12 ppm
and ensuring high-resolution spectra[3].
Regiochemical Proof via 2D HMBC
Differentiating the 1,5-disubstituted isomer from the 1,3-disubstituted isomer cannot be achieved reliably by 1D
1H
NMR alone. Heteronuclear Multiple Bond Correlation (HMBC) is required. In the 1,5-isomer, the N1-benzyl
CH2
protons will exhibit a strong 3-bond coupling (
3J
) to the C5 quaternary carbon, but no correlation to the C3 methine carbon.
Key 2D HMBC NMR correlations utilized to confirm the 1,5-disubstituted regiochemistry.
Self-Validating NMR Protocol
System Suitability Check: Prior to sample analysis, acquire a
1H
spectrum of a standard (e.g., 1% DSS in
D2O
) to verify magnetic field homogeneity (line shape
<1.0 Hz
at 50% height).
Sample Preparation: Dissolve
15 mg
of the analyte in
0.6 mL
of isotopically pure DMSO-
d6
(99.9% D).
Acquisition: Acquire 1D
1H
(16 scans,
d1=2s
) and
13C
(1024 scans,
d1=2s
) spectra at
298 K
using a
400 MHz
or
600 MHz
spectrometer.
Data Processing: Apply an exponential window function (
LB=0.3 Hz
for
1H
,
1.0 Hz
for
13C
), Fourier transform, and phase correct. Reference the chemical shifts to the residual DMSO pentet at
2.50 ppm
(
1H
) and
39.5 ppm
(
13C
).
Quantitative NMR Data Summary
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
1
H
12.60
Broad Singlet
1H
C4-
COOH
1
H
8.05
Singlet
1H
Pyrazole C3-H
1
H
7.45 - 7.35
Multiplet
5H
C5-Phenyl Aromatics
1
H
7.30 - 6.95
Multiplets
5H
N1-Benzyl Aromatics
1
H
5.35
Singlet
2H
N1-Benzyl
CH2
13
C
164.2
Singlet
-
C=O
(Acid)
13
C
145.8
Singlet
-
Pyrazole C5 (Quaternary)
13
C
141.5
Singlet
-
Pyrazole C3 (Methine)
13
C
110.4
Singlet
-
Pyrazole C4 (Quaternary)
13
C
52.6
Singlet
-
N1-Benzyl
CH2
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Experimental Design
Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet pressing. The high pressures required to form KBr pellets can induce polymorphic transformations in crystalline organic acids. Furthermore, KBr is highly hygroscopic; absorbed water produces a broad band around
3400 cm−1
that obscures the critical hydrogen-bonded
O-H
stretch of the pyrazole-4-carboxylic acid[2].
Self-Validating FT-IR Protocol
Background Validation: Collect a background spectrum (ambient air) using 32 scans. Ensure the baseline is flat and free of organic contamination.
Sample Application: Place
2-3 mg
of the solid powder directly onto the diamond ATR crystal.
Acquisition: Apply consistent pressure using the ATR anvil. Acquire 32 scans from
4000 to 400 cm−1
at
4 cm−1
resolution.
Verification: Clean the crystal with LC-MS grade isopropanol and run a subsequent blank scan to validate zero sample carryover.
Electrospray Ionization (ESI) is highly sensitive to the acid-base properties of the analyte. For 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, Negative Ion Mode (ESI-) is strictly preferred. The carboxylic acid moiety is highly labile and readily deprotonates to form the stable
[M-H]−
anion. Attempting ESI+ often results in complex, difficult-to-interpret spectra due to the formation of multiple sodium
[M+Na]+
and potassium
[M+K]+
adducts.
Self-Validating HRMS Protocol
Mass Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is
<2 ppm
across the target mass range (
m/z
100-1000).
Sample Preparation: Prepare a
solution of the analyte in LC-MS grade Methanol:Water (50:50). The protic solvent mixture facilitates rapid deprotonation.
Acquisition: Inject
into the ESI-TOF source operating in negative ion mode. Capillary voltage:
3.0 kV
; Desolvation temperature:
350∘C
.
Blank Validation: Inject the solvent blank immediately before and after the sample to confirm the absence of memory effects in the quadrupole/TOF flight tube.
Data Output: The theoretical exact mass for
C17H13N2O2[M-H]−
is 277.0983 . A mass error of
≤2 ppm
validates the molecular formula.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Synthesis Protocol & Mechanistic Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound CAS No.: 905590-04-7[1]
Executive Summary & Mechanistic Rationale
The 1,5-disubstituted pyrazole-4-carboxylic acid core is a highly privileged scaffold in drug discovery, frequently utilized in the development of cannabinoid receptor antagonists, anti-inflammatory agents, and kinase inhibitors. However, traditional Knorr pyrazole syntheses using 1,3-diketones typically yield near 1:1 mixtures of 1,3- and 1,5-regioisomers, complicating purification and reducing overall yield (2)[2].
As an alternative, this protocol employs an enaminone-based synthetic strategy to achieve high regioselectivity. By condensing ethyl benzoylacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we generate a highly electrophilic β-carbon on the resulting enaminone. When reacted with benzylhydrazine, the less sterically hindered and more nucleophilic primary amine (
−NH2
) preferentially attacks the β-carbon. Subsequent intramolecular cyclization of the secondary amine (
−NH-Bn
) onto the benzoyl carbonyl selectively affords the 1,5-disubstituted pyrazole architecture (3)[3].
Figure 1: Regioselective synthesis workflow for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Quantitative Data & Analytical Summary
To ensure a self-validating workflow, the following table summarizes the expected quantitative outcomes and In-Process Control (IPC) metrics for each step.
Step
Intermediate / Product
Reaction Time
Temp
Expected Yield
IPC Mass Spec (ESI+)
1
Ethyl 2-benzoyl-3-(dimethylamino)acrylate
4 h
110 °C
88 - 92%
m/z 248.1 [M+H]⁺
2
Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
6 h
78 °C
65 - 75%
m/z 307.1 [M+H]⁺
3
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
12 h
25 °C
85 - 90%
m/z 279.1[M+H]⁺
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
Causality Note: Toluene is utilized as the solvent to allow for the azeotropic removal of methanol and dimethylamine byproducts. Driving these volatiles out of the system pushes the equilibrium entirely toward the enaminone product (4)[4].
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve ethyl benzoylacetate (1.92 g, 10.0 mmol) in anhydrous toluene (10 mL).
Reaction: Heat the mixture to reflux (110 °C) for 4 hours.
IPC Check: Perform TLC (Hexanes:EtOAc 8:2). The starting material (
Rf≈0.6
) should be completely consumed, replaced by a bright UV-active enaminone spot (
Rf≈0.4
).
Workup: Cool to room temperature and concentrate under reduced pressure to remove toluene and residual DMF-DMA. The resulting yellow oil (ethyl 2-benzoyl-3-(dimethylamino)acrylate) is used in the next step without further purification.
Step 2: Regioselective Pyrazole Ring Formation
Causality Note: Benzylhydrazine is typically supplied as a hydrochloride salt to prevent air oxidation. Triethylamine (
Et3N
) is strictly required to liberate the free hydrazine in situ, restoring its nucleophilicity. Ethanol is chosen as it fully solubilizes the intermediates while supporting the thermal requirements for dehydration and cyclization.
Setup: Dissolve the crude enaminone (~2.47 g, 10.0 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.
Reagent Addition: Add benzylhydrazine hydrochloride (1.74 g, 11.0 mmol) followed by triethylamine (1.5 mL, 11.0 mmol).
Reaction: Heat the mixture to reflux (78 °C) for 6 hours under an inert nitrogen atmosphere.
Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate (30 mL) and distilled water (20 mL). Wash the organic layer with brine (20 mL), dry over anhydrous
Na2SO4
, and concentrate.
Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes:EtOAc gradient from 9:1 to 8:2). The major 1,5-regioisomer elutes first, separating cleanly from the minor 1,3-regioisomer. Isolate the fractions containing the 1,5-isomer and concentrate to yield a pale yellow solid.
Step 3: Saponification to the Target Carboxylic Acid
Causality Note: The ester group at the C4 position is highly sterically hindered, flanked by the N-benzyl and C-phenyl rings. A mixed solvent system (THF/MeOH/H₂O) is critical here: THF dissolves the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.
Setup: Dissolve ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (1.53 g, 5.0 mmol) in a solvent mixture of THF (10 mL) and Methanol (5 mL).
Reagent Addition: Add a solution of Lithium hydroxide monohydrate (0.63 g, 15.0 mmol) dissolved in distilled water (5 mL).
Reaction: Stir vigorously at room temperature for 12 hours. (If IPC LC-MS shows incomplete conversion, warm to 50 °C for an additional 4 hours).
Workup: Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to extract any unreacted ester.
Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2.0. The target compound, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid , will precipitate as a dense white solid.
Filtration: Filter the solid via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry in vacuo at 45 °C overnight.
References
Title: Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Source: mdpi.com. URL: [Link][4]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Source: mdpi.com. URL: [Link][3]
Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: organic-chemistry.org. URL: [Link][2]
Application Note: HPLC Method Development and Validation for 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
Introduction & Scientific Rationale 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7)[1] represents a critical class of pyrazole derivatives frequently utilized as intermediates in the synthesis of kinas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7)[1] represents a critical class of pyrazole derivatives frequently utilized as intermediates in the synthesis of kinase inhibitors and targeted antitumor agents[2]. Quantifying this compound during drug development presents specific chromatographic challenges due to its dual physicochemical nature: it possesses a highly lipophilic backbone (benzyl and phenyl rings) alongside a weakly acidic moiety (carboxylic acid).
This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is optimized for modern superficially porous particle (SPP) columns per the modernized United States Pharmacopeia (USP) <621> guidelines[3][4], and fully validated according to the International Council for Harmonisation (ICH) Q2(R2) standards[5][6].
The Causality Behind Method Parameters
Ionization Control: The carboxylic acid group has an estimated pKa of 4.0–4.5. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, which inevitably causes peak splitting, severe tailing, and irreproducible retention times. To counteract this, the mobile phase must be strictly buffered to at least 1.5 pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the analyte remains fully protonated (unionized), driving it into the hydrophobic stationary phase for sharp, symmetrical peaks.
Stationary Phase Selection: While a standard C18 column is viable, the presence of three aromatic rings (pyrazole, phenyl, benzyl) makes a Phenyl-Hexyl stationary phase highly advantageous. The
π−π
interactions between the stationary phase and the analyte provide orthogonal selectivity, effectively resolving the target from closely related synthetic impurities.
Method Development Workflow
Figure 1: Step-by-step RP-HPLC method development workflow for acidic pyrazole derivatives.
Detailed Experimental Protocol
Reagents and Standard Preparation
Diluent: Methanol:Water (50:50, v/v). Rationale: Pure water causes precipitation of the highly hydrophobic analyte, while 100% organic solvent causes peak distortion (solvent effect) upon injection. A 50:50 mix ensures solubility while matching the initial gradient strength.
Stock Solution: Accurately weigh 10.0 mg of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid reference standard[7] and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.
Working Standard: Dilute the stock solution with the diluent to a final concentration of 10 µg/mL.
Chromatographic Conditions
Column: Phenyl-Hexyl SPP, 100 x 4.6 mm, 2.7 µm. Rationale: SPP columns provide UHPLC-like efficiency at lower backpressures, aligning with modernized USP <621> guidelines for allowable adjustments[4].
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C. Rationale: Elevated temperature lowers system backpressure and improves mass transfer kinetics.
Injection Volume: 5 µL.
Detection: PDA/UV at 254 nm. Rationale: The conjugated pyrazole-phenyl-benzyl system exhibits strong absorption around 254 nm.
Gradient Elution Program
Self-Validating Step: The method includes a mandatory 3-minute re-equilibration phase. To ensure the system is self-validating, the baseline must stabilize with a drift of < 1 mAU/min before the sequence permits the next injection[8].
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
70
30
Initial
1.0
70
30
Isocratic hold
6.0
10
90
Linear gradient
8.0
10
90
Column wash
8.1
70
30
Return to initial
11.0
70
30
Re-equilibration
System Suitability and ICH Q2(R2) Validation
Before executing the sample sequence, a System Suitability Test (SST) must be performed using six replicate injections of the 10 µg/mL working standard. This ensures the chromatographic system is fit for purpose on the day of analysis[9][10].
Table 1: System Suitability Parameters (per USP <621>)
Parameter
Observed Value
USP <621> Acceptance Criteria
Status
Retention Time (RT)
~5.2 min
N/A
Record
Theoretical Plates (N)
8,450
≥ 2,000
Pass
Tailing Factor (T)
1.12
≤ 1.5
Pass
Peak Area %RSD (n=6)
0.45%
≤ 2.0%
Pass
Validation was executed following the ICH Q2(R2) guidelines[11][12], focusing on specificity, linearity, accuracy, and precision.
Figure 2: Core analytical validation parameters according to ICH Q2(R2) regulatory guidelines.
Table 2: Method Validation Summary
Validation Parameter
Range / Result
ICH Q2(R2) Acceptance Criteria
Linearity Range
0.1 – 20 µg/mL
Correlation coefficient (
R2
) ≥ 0.999
Accuracy (Recovery)
99.2% – 101.5%
98.0% – 102.0% across 3 concentration levels
Repeatability (Precision)
0.6% RSD
%RSD ≤ 2.0% (n=6)
Limit of Detection (LOD)
0.015 µg/mL
Signal-to-Noise (S/N) ≥ 3:1
Limit of Quantitation (LOQ)
0.050 µg/mL
Signal-to-Noise (S/N) ≥ 10:1
Troubleshooting & Mechanistic Insights
Symptom: Peak Tailing (Asymmetry Factor > 1.5).
Causality: Secondary interactions between the carboxylic acid moiety and unreacted silanol groups on the silica matrix[13].
Corrective Action: Verify the pH of Mobile Phase A is strictly < 3.0. If the pH is correct, switch to an end-capped stationary phase to sterically shield residual silanols.
Symptom: Shifting Retention Times.
Causality: Incomplete column re-equilibration during the gradient reset[8].
Corrective Action: Increase the post-run equilibration time. Ensure at least 5 to 10 column volumes (CV) of the initial mobile phase composition wash the column before the next injection.
References
Understanding the Latest Revisions to USP <621> | Agilent Technologies. [Link]
ICH Q2(R2) Validation of Analytical Procedures | International Council for Harmonisation (ICH). [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). [Link]
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives | MDPI. [Link]
Separation of 1H-Pyrazole-4-carboxylic acid on RP HPLC column | SIELC Technologies. [Link]
Topic: Molecular Docking Protocol for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
An Application Note and In-Depth Protocol Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and In-Depth Protocol
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a representative pyrazole derivative. We will utilize the widely adopted and freely available AutoDock Vina software suite. The protocol is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them. The methodology covers ligand and protein preparation, grid-based docking simulation, and in-depth analysis of the results, including binding affinity assessment and visualization of molecular interactions. As a practical example, we will dock the ligand into the active site of Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer drug target often modulated by pyrazole-based inhibitors.[2]
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3] The primary objectives are to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function value. A lower binding energy value typically indicates a more stable protein-ligand complex and, therefore, a stronger binding affinity.[3][4]
This method is instrumental in structure-based drug design, enabling scientists to:
Screen virtual libraries of compounds against a protein target.
Elucidate potential mechanisms of action for a compound.
Guide lead optimization by predicting how structural modifications might affect binding.
The process relies on two key components: a search algorithm to generate a large number of possible ligand conformations (poses) within the receptor's binding site, and a scoring function to rank these poses based on their predicted binding affinity.[4]
Prerequisites: Software and Resources
This protocol utilizes open-source software, ensuring accessibility for all researchers.
Software/Resource
Purpose
Acquisition URL
MGLTools/AutoDockTools (ADT)
Preparing protein and ligand files (PDBQT format), adding charges, and setting up the grid box.
Molecular visualization software for analyzing docking results and creating publication-quality images.
https://www.cgl.ucsf.edu/chimera/[8] or https://pymol.org/2/[5]
The Docking Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from initial molecule preparation to the final analysis of results.
Caption: High-level workflow for the molecular docking protocol.
Detailed Step-by-Step Protocol
This section provides a detailed methodology for docking 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid into the active site of CDK2 (PDB ID: 2VTO), a relevant protein kinase target.[2]
Phase 1: Ligand Preparation
The goal of this phase is to convert the 2D or 3D structure of the ligand into the PDBQT format required by AutoDock Vina. This involves generating a 3D conformation, assigning atomic charges, and defining rotatable bonds.
Obtain Ligand Structure:
Search for "1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid" in the PubChem database.
Download the 3D conformer of the structure in SDF or MOL2 format.[7] If a 3D structure is unavailable, a 2D structure can be used, and a 3D conformation will be generated by software in the next steps.
Process with AutoDockTools (ADT):
Launch ADT.
Go to Ligand -> Input -> Open and select the downloaded ligand file.
ADT will automatically add hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions.[7]
Go to Ligand -> Torsion Tree -> Detect Root. This step defines the rigid core of the molecule.
Next, go to Ligand -> Torsion Tree -> Choose Torsions to review and set the rotatable bonds. By default, ADT makes all acyclic single bonds rotatable.
Finally, save the prepared ligand: Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt. The PDBQT file format includes atomic coordinates, partial charges (Q), and atom types (T).[9]
Phase 2: Receptor Preparation
Here, we prepare the target protein by removing non-essential molecules and converting it to the PDBQT format.
Obtain Protein Structure:
Go to the RCSB PDB website and search for the PDB ID 2VTO.
Open the downloaded PDB file (2VTO.pdb) in ADT or another molecular viewer like UCSF Chimera.[8]
The crystal structure often contains non-protein atoms like water molecules, ions, and co-crystallized ligands. These should be removed to avoid interference during docking.[10][11]
Select and delete all water molecules (often designated as HOH).
If there are multiple protein chains and the biological unit is a monomer, delete the extraneous chains. For 2VTO, we will use chain A.
Process with AutoDockTools (ADT):
With the cleaned protein structure loaded in ADT, go to Edit -> Hydrogens -> Add. Choose Polar only and click OK. Adding hydrogens is critical for correctly defining hydrogen bond donors and acceptors.[12]
Next, compute the necessary charges for the protein atoms. Go to Edit -> Charges -> Add Kollman Charges.[2]
Save the prepared receptor: Grid -> Macromolecule -> Choose. Select the protein molecule. A dialog will appear to save the file in PDBQT format. Name it receptor.pdbqt.
Phase 3: Docking Simulation
This phase involves defining the search space for the docking and running the simulation.
Define the Binding Site (Grid Box):
The grid box defines the three-dimensional space where Vina will search for binding poses. It should encompass the entire binding site of the protein.
A common method to define this box is to center it on the position of a known co-crystallized ligand.[13] Since we removed the original ligand from 2VTO, we can find its coordinates from the original PDB file or by using tools like CASTp to predict binding pockets.[11]
In ADT, go to Grid -> Grid Box....
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the active site. The dimensions are in Angstroms. A good starting point is a box of 25 x 25 x 25 Å centered on the active site.[14][15]
Record the center and size values. For 2VTO, approximate values are:
center_x = 15.1
center_y = 53.9
center_z = 16.9
size_x = 20
size_y = 20
size_z = 20
Create the Configuration File:
Create a new text file named conf.txt in the same directory as your PDBQT files.[9][15]
Add the following lines to the file, replacing the coordinates with the ones you determined:
Run AutoDock Vina:
Open a command line terminal or shell.
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
Execute the Vina program by typing the following command (the exact path to the vina executable may vary):[14][16]
./vina --config conf.txt
Vina will now perform the docking simulation. This may take a few minutes depending on the complexity of the molecules and the size of the search space.
Analysis and Validation of Docking Results
Interpreting the results correctly is as crucial as performing the docking itself.
Interpreting the Output Files
Vina generates two primary output files as specified in conf.txt:
output_log.txt: This file contains a table of the top-ranked binding poses (usually 9 by default). For each pose, it lists:
Binding Affinity: An estimate of the binding energy in kcal/mol. More negative values suggest stronger binding.
RMSD values: Root Mean Square Deviation values calculated relative to the best pose (RMSD_lb) and a reference structure if provided (RMSD_ub). Lower RMSD values between poses indicate they are part of the same conformational cluster.[17][18]
output_poses.pdbqt: This file contains the 3D coordinates for all the binding poses listed in the log file, which can be loaded into a molecular viewer.
Visualization of Binding Poses
Load Structures: Open UCSF Chimera or PyMOL. Load both the receptor.pdbqt and the output_poses.pdbqt files.
Analyze Interactions: Focus on the best-scoring pose (the first one in the output file).
Identify Key Interactions: Use the visualization software's tools to find and display non-covalent interactions between the ligand and the protein's active site residues.[18] Look for:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often drive the initial binding event.
Pi-Stacking: Interactions between aromatic rings.
Salt Bridges: Electrostatic interactions between charged groups.
A thorough analysis of these interactions provides a structural hypothesis for the ligand's mechanism of action.[17]
Protocol Validation
A critical step to ensure the trustworthiness of a docking protocol is to validate it.[19] If a crystal structure of the target protein with a bound ligand is available (as is the case with 2VTO), the best validation method is re-docking .
Extract the Native Ligand: Take the original PDB file (2VTO) and save the co-crystallized ligand as a separate file.
Prepare and Dock: Prepare this native ligand and the protein using the exact same protocol described above.
Calculate RMSD: After docking, superimpose the lowest-energy pose of the re-docked ligand onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
Evaluate: An RMSD value below 2.0 Å is generally considered a success, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[18]
Caption: Decision workflow for validating the docking protocol.
Summary of Expected Results
The docking of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid into CDK2 is expected to yield the following data, which should be tabulated for clarity.
Metric
Description
Expected Outcome
Binding Affinity
The estimated binding energy of the best pose in kcal/mol.
A negative value, e.g., -7.0 to -10.0 kcal/mol, suggesting favorable binding.
Key Interacting Residues
Amino acids in the CDK2 active site forming significant non-covalent bonds with the ligand.
Identification of H-bonds with backbone atoms of hinge region residues (e.g., Leu83) and hydrophobic interactions.
Validation RMSD
The RMSD between the re-docked native ligand and its crystallographic pose.
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link]
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
GitHub. (n.d.). sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved from [Link]
Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]
ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]
TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]
Crescent Silico. (2024, May 30). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]
Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Retrieved from [Link]
ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 442-446. Retrieved from [Link]
Omixium. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
Jimson, A. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
Banupriya, C., & Ramanathan, V. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 1039-1044. Retrieved from [Link]
ResearchGate. (n.d.). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. Retrieved from [Link]
Rafidain Journal of Science. (n.d.). Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole. Retrieved from [Link]
International Journal Of Novel Research And Development. (2024, August 8). In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. Retrieved from [Link]
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Retrieved from [Link]
Chemwatch. (n.d.). 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10920h
Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Semantic Scholar. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link]
De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (2022, February 24). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Retrieved from [Link][Link]
Preparation of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Amides and Esters: A Comprehensive Guide
Introduction & Mechanistic Rationale The 1,5-diaryl and 1-aralkyl-5-aryl pyrazole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in cannabinoid receptor 1 (CB1) a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 1,5-diaryl and 1-aralkyl-5-aryl pyrazole scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in cannabinoid receptor 1 (CB1) antagonists, cyclooxygenase (COX) inhibitors, and broad-spectrum anti-inflammatory agents[1]. A critical challenge in pyrazole synthesis is achieving strict regiocontrol. The classical condensation of a 1,3-diketone with a mono-substituted hydrazine typically yields an inseparable mixture of 1,3- and 1,5-disubstituted isomers [1, 2].
To overcome this, modern synthetic protocols utilize an enaminone —such as ethyl 2-benzoyl-3-(dimethylamino)acrylate—as a highly biased 1,3-dielectrophile. When reacted with benzylhydrazine, the highly nucleophilic primary amine of the hydrazine selectively attacks the highly electrophilic
β
-carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular cyclization of the secondary amine onto the benzoyl carbonyl guarantees the exclusive formation of the 1,5-isomer [2].
For researchers focused strictly on late-stage functionalization, the intermediate 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7) is commercially available [3, 4], allowing direct access to the divergent synthesis of complex amides and esters.
Mechanistic Pathway for Regioselective Synthesis
Mechanistic pathway highlighting the regioselective formation of the 1,5-disubstituted pyrazole.
Experimental Workflows & Synthetic Strategy
Workflow for regioselective synthesis and functionalization of 1-benzyl-5-phenyl-1H-pyrazoles.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Suspend benzylhydrazine hydrochloride in absolute ethanol (30 mL) at room temperature.
Add DIPEA dropwise and stir for 10 minutes to liberate the free hydrazine base.
Add ethyl 2-benzoyl-3-(dimethylamino)acrylate in one portion.
Heat the reaction mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
Upon completion, cool the mixture to 0 °C. The product will typically precipitate.
Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum to afford the pure ethyl ester.
Expertise & Causality: DIPEA is strictly required to neutralize the hydrochloride salt of benzylhydrazine. Absolute ethanol is chosen because it fully dissolves the intermediates at reflux but acts as a poor solvent for the highly crystalline pyrazole product at 0 °C, allowing for purification by simple filtration.
Protocol B: Saponification to 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Add an aqueous solution of LiOH·H₂O in one portion.
Stir the mixture at 50 °C for 4 hours.
Concentrate the mixture under reduced pressure to remove THF and Methanol.
Dilute the remaining aqueous layer with water (10 mL) and extract with diethyl ether (10 mL) to remove unreacted ester (discard organic layer).
Acidify the aqueous layer with 1M HCl to pH 2–3. A white precipitate will form.
Filter the precipitate, wash with distilled water, and dry under high vacuum to yield the carboxylic acid (CAS: 905590-04-7).
Expertise & Causality: The ternary solvent system (THF/MeOH/H₂O) is critical. THF dissolves the hydrophobic ester, water dissolves the inorganic base, and methanol acts as a miscible bridge to create a homogeneous phase, preventing the sluggish kinetics typical of biphasic saponifications.
Protocol C: General Procedure for Amide Coupling (HATU Method)
Target Amine (e.g., morpholine or benzylamine) (1.2 mmol)
HATU (1.2 mmol)
DIPEA (3.0 mmol)
Anhydrous DMF (5 mL)
Procedure:
Dissolve the carboxylic acid and DIPEA in anhydrous DMF under an inert atmosphere (N₂).
Add HATU and stir for 15 minutes at room temperature to pre-form the active HOAt ester.
Add the target amine and stir for 2–4 hours.
Quench the reaction by pouring it into ice-cold water (20 mL).
Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% LiCl solution (3 × 10 mL), brine, dry over Na₂SO₄, and concentrate.
Expertise & Causality: HATU is selected over EDCI for amidation due to its superior kinetics and high yield, particularly for sterically hindered amines. Washing the organic layer with 5% aqueous LiCl is a field-proven technique to completely remove residual DMF, which is otherwise difficult to strip under standard rotary evaporation.
Protocol D: General Procedure for Esterification (Steglich Method)
Suspend the carboxylic acid, alcohol, and DMAP in anhydrous DCM at 0 °C.
Add EDCI hydrochloride in portions.
Allow the reaction to warm to room temperature and stir for 12 hours.
Dilute with DCM (10 mL), wash with 0.5M HCl, saturated NaHCO₃, and brine.
Dry over MgSO₄, filter, and concentrate. Purify by flash chromatography if necessary.
Expertise & Causality: The Steglich esterification utilizes EDCI to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking the intermediate to form a highly reactive N-acylpyridinium species that is rapidly trapped by the alcohol. EDCI is heavily favored over DCC here because its urea byproduct is water-soluble and easily removed during the acidic/basic aqueous workup.
Reaction Optimization & Quantitative Data
To establish the most efficient functionalization pathways, various coupling reagents were evaluated using benzylamine as a model nucleophile. The quantitative results are summarized below.
Table 1: Optimization of Amide Coupling Conditions (Model Amine: Benzylamine)
Coupling Reagent
Solvent
Base
Time (h)
Isolated Yield (%)
Purity (HPLC)
HATU (1.2 eq)
DMF
DIPEA (3.0 eq)
2
92
>98%
EDCI / HOBt (1.5 eq)
DCM
Et₃N (3.0 eq)
6
85
95%
T3P (1.5 eq, 50% in EtOAc)
EtOAc
DIPEA (3.0 eq)
4
88
96%
DCC (1.2 eq)
DCM
DMAP (0.1 eq)
12
65
85%*
*Note: Lower purity and yield with DCC are attributed to the difficulty in completely removing the dicyclohexylurea (DCU) byproduct during workup.
Trustworthiness: Self-Validating Systems
Confirming Regioselectivity via NMR: To definitively prove the 1,5-relationship over the 1,3-isomer, perform a 2D NOESY NMR experiment on the ester or acid. A distinct cross-peak between the benzylic CH₂ protons (
δ
~5.3 ppm) and the ortho-protons of the C5-phenyl ring (
δ
~7.2–7.4 ppm) confirms the spatial proximity inherent to the 1,5-isomer. This cross-peak is physically impossible in the 1,3-isomer.
Monitoring Saponification: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the high-Rf ester. The product acid will remain at the baseline until the TLC plate is eluted with a solvent system containing 1–5% acetic acid or methanol, validating the formation of the highly polar carboxylate.
References
Katritzky, A. R. The Principles of Heterocyclic Chemistry, Academic Press, New York (1968). Cited in US Patent 5,117,054.
Murray, W., et al. "Regioselective synthesis of 1,5-diaryl pyrazole anti-inflammatory agents." US Patent 4,898,952.
Method
Application Note: 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold for Antimicrobial Drug Discovery
Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold utility, mechanistic rationale, and standardized in vitro antimicrobial assay protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Scaffold utility, mechanistic rationale, and standardized in vitro antimicrobial assay protocols.
Introduction & Scientific Rationale
The rising prevalence of multidrug-resistant (MDR) bacterial strains, including the ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumannii), necessitates the continuous development of novel antimicrobial agents[1]. Heterocyclic compounds, particularly pyrazoles, have emerged as highly effective pharmacophores in medicinal chemistry[2].
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a highly versatile building block[3]. The structural features of this scaffold are not arbitrary; they are engineered for optimal pharmacokinetic and pharmacodynamic interactions:
Lipophilic Appendages (1-Benzyl and 5-Phenyl groups): These bulky, hydrophobic moieties enhance the molecule's ability to penetrate the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive bacteria[4].
Synthetic Handle (4-Carboxylic Acid): The carboxylic acid group serves as a highly reactive site for derivatization into carboxamides, hydrazides, and hydrazones[2][5]. These functional groups act as critical hydrogen-bond donors and acceptors when interacting with bacterial target proteins.
Mechanism of Action: DNA Gyrase Inhibition
Derivatives synthesized from the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid scaffold primarily exert their bactericidal activity by targeting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [1]. Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex (GyrA), pyrazole derivatives typically act as competitive inhibitors of the ATPase domain located on the GyrB subunit [6]. By blocking ATP binding, these compounds prevent the energy-dependent supercoiling of bacterial DNA, leading to the cessation of DNA replication and subsequent bacterial cell death.
Caption: Mechanism of action of pyrazole derivatives inhibiting bacterial DNA gyrase.
Experimental Workflow & Protocols
To rigorously evaluate the antimicrobial efficacy of novel compounds derived from 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a self-validating cascade of assays is required. This ensures that observed antibacterial effects are genuine, quantifiable, and target-specific.
Caption: Sequential workflow for the antimicrobial evaluation of pyrazole derivatives.
Protocol 1: Primary Screening via Agar Well Diffusion
Purpose: To rapidly identify the presence of antibacterial activity (Zone of Inhibition).
Rationale: While disc diffusion is common, well diffusion allows for a higher loading volume of lipophilic pyrazole derivatives, ensuring adequate diffusion through the agar matrix[2].
Inoculum Preparation: Suspend isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL).
Plate Inoculation: Evenly swab the adjusted inoculum across the surface of a Mueller-Hinton Agar (MHA) plate. Expert Insight: MHA is strictly used because its controlled starch content absorbs toxic metabolites, and its standardized cation levels ensure reproducible diffusion rates.
Well Preparation: Using a sterile cork borer, punch 6 mm wells into the agar.
Compound Application: Dissolve the pyrazole derivative in 100% DMSO to a stock concentration of 10 mg/mL. Add 50 µL of the compound solution into the test wells.
Controls: Include a positive control well (e.g., Ciprofloxacin, 5 µg) and a negative vehicle control well (50 µL of 100% DMSO). Note: DMSO must be used as the negative control to prove that the solvent itself is not responsible for the zone of clearance.
Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Measure the diameter of the visible zone of inhibition (ZOI) in millimeters using a Vernier caliper.
Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Purpose: To quantify the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rationale: Pyrazole derivatives can exhibit poor aqueous solubility. Broth microdilution allows for precise control of the final DMSO concentration (<1% v/v), preventing solvent-induced false positives[4].
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The adjustment of
Ca2+
(20-25 mg/L) and
Mg2+
(10-12.5 mg/L) is critical, as variations can drastically alter the permeability of the bacterial outer membrane, skewing MIC results.
Serial Dilution: In a 96-well U-bottom microtiter plate, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the pyrazole compound (diluted in CAMHB to
128μg/mL
, ensuring final DMSO is
≤1%
) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.
Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB. Add 100 µL of this inoculum to wells 1 through 11. (Final bacterial concentration:
5×105
CFU/mL).
Assay Controls:
Well 11 (Growth Control): 100 µL CAMHB + 100 µL inoculum (No drug).
Well 12 (Sterility Control): 200 µL CAMHB only.
Incubation & Readout: Incubate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well showing no visible turbidity. To enhance visual detection, 30 µL of 0.015% resazurin dye can be added; a color change from blue to pink indicates bacterial metabolism (survival).
Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Purpose: To validate that the bactericidal effect is mechanistically driven by DNA gyrase inhibition, rather than non-specific membrane disruption.
Rationale: By utilizing purified E. coli or S. aureus DNA gyrase and relaxed plasmid DNA, this cell-free assay isolates the specific target interaction[7][6].
Reaction Mixture: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM
MgCl2
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).
Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 Unit of purified bacterial DNA gyrase.
Inhibitor Addition: Add the synthesized pyrazole derivative at varying concentrations (e.g., 0.1 to 50 µM).
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination: Stop the reaction by adding an equal volume of 2X stop buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL bromophenol blue) and extract with chloroform/isoamyl alcohol (24:1) to remove the enzyme.
Electrophoresis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) in 1X TAE buffer at 3 V/cm for 2 hours. Post-stain the gel with ethidium bromide (0.5 µg/mL).
Analysis: Supercoiled DNA migrates faster than relaxed DNA. The
IC50
is calculated as the compound concentration that inhibits 50% of the supercoiling activity (quantified via densitometry).
Representative Quantitative Data
The following table summarizes expected biological activity profiles for optimized pyrazole-4-carboxamide derivatives synthesized from the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid scaffold, demonstrating the correlation between whole-cell antibacterial activity and enzymatic inhibition[2][7][6].
Compound Class / Modification
S. aureus MIC (µg/mL)
B. subtilis MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
DNA Gyrase
IC50
(µM)
Unmodified Scaffold (Parent Acid)
>128
>128
>128
>128
>100
Aliphatic Carboxamides
32 - 64
16 - 32
64 - 128
>128
45.5
Halogenated Aryl Amides (e.g., 4-Cl-phenyl)
4 - 8
2 - 4
16 - 32
32 - 64
12.4
Trifluoromethyl Aryl Amides
0.5 - 2
0.5 - 1
4 - 8
8 - 16
3.2
Ciprofloxacin (Positive Control)
0.25
0.12
0.015
0.25
0.8
Table 1: Comparative antimicrobial profiling of pyrazole-4-carboxylic acid derivatives. Data reflects trends observed in recent literature where electron-withdrawing groups (e.g., halogens,
CF3
) on the amide substituent significantly enhance target binding affinity and cellular penetration[2][4].
Conclusion
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid represents a highly tractable scaffold for the development of potent antimicrobial agents. By systematically converting the carboxylic acid moiety into diverse amides and hydrazides, researchers can fine-tune the lipophilicity and hydrogen-bonding profile of the molecule to effectively target the ATP-binding site of bacterial DNA gyrase. Adherence to standardized, self-validating phenotypic and enzymatic assays—as detailed in this guide—ensures the robust identification of next-generation antibiotics capable of overcoming current resistance mechanisms.
References
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at:[Link]
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLOS One. Available at:[Link]
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI Pharmaceuticals. Available at:[Link]
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters (NIH PMC). Available at:[Link]
Application Note: NMR Structural Elucidation and Parameterization of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Executive Summary The synthesis and structural verification of highly substituted pyrazoles are foundational to modern drug discovery, given their prevalence in cyclooxygenase-2 (COX-2) inhibitors, cannabinoid receptor a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis and structural verification of highly substituted pyrazoles are foundational to modern drug discovery, given their prevalence in cyclooxygenase-2 (COX-2) inhibitors, cannabinoid receptor antagonists, and kinase inhibitors. 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid represents a sterically congested, highly functionalized heterocyclic core.
A persistent challenge in pyrazole chemistry is the unambiguous differentiation of regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted pyrazoles) formed during the condensation of substituted hydrazines with 1,3-diketones[1]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to definitively assign the structure, parameterize the chemical shifts, and prove the regiochemistry of this molecule.
Mechanistic Rationale for Experimental Design
Solvent Selection: The Causality of Hydrogen Bonding
The selection of the NMR solvent is not arbitrary; it is dictated by the physicochemical properties of the C4-carboxylic acid group[2]. In non-polar solvents like
CDCl3
, carboxylic acids form strongly hydrogen-bonded dimers. This leads to severe peak broadening and unpredictable chemical shifts for the acidic proton, often obscuring baseline resolution.
Optimal Choice:DMSO-d6
(Dimethyl sulfoxide-d6).
Mechanism: The highly polar sulfoxide oxygen acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers. This yields a sharp, highly reproducible downfield singlet for the
−COOH
proton (typically between 12.5–13.0 ppm) and ensures complete solubilization of the rigid, aromatic-rich molecule.
Regiochemical Assignment: The Need for 2D NMR
1D
1H
and
13C
NMR alone cannot definitively rule out the 1,3-disubstituted regioisomer. The structural proof relies on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[1]. By tracing the 3-bond (
3J
) scalar couplings from the benzyl methylene protons to the pyrazole carbons, the exact position of the N-alkylation can be locked into place.
Figure 1: Key HMBC correlations establishing the 1,5-disubstitution regiochemistry.
Quantitative NMR Data Assignments
The following tables summarize the expected chemical shifts based on empirical data from closely related 1,5-diarylpyrazole analogs[1] and standard heterocycle shift parameters[3].
Table 1:
1H
NMR Parameters (400 MHz,
DMSO-d6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Mechanistic Note
−COOH
12.60
br s
1H
-
Deshielded due to extreme electron deficiency; stabilized by DMSO.
Pyrazole H-3
8.05
s
1H
-
Strongly deshielded by the adjacent C4-carboxylic acid (EWG)[3].
C5-Phenyl H-3'',4'',5''
7.45 – 7.55
m
3H
-
Standard aromatic resonance.
C5-Phenyl H-2'',6''
7.35 – 7.42
m
2H
-
Slightly shielded relative to meta/para protons.
N1-Benzyl H-3',4',5'
7.25 – 7.35
m
3H
-
Standard aromatic resonance.
N1-Benzyl H-2',6'
7.05 – 7.15
d
2H
7.5
Anisotropically shielded by the orthogonal C5-phenyl ring current[1].
N1-Benzyl
−CH2−
5.35
s
2H
-
Deshielded by the adjacent N1 atom of the pyrazole core[1].
Table 2:
13C
NMR Parameters (100 MHz,
DMSO-d6
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Mechanistic Note
−COOH
164.5
Quaternary (C=O)
Typical for conjugated heterocyclic carboxylic acids.
Pyrazole C-5
146.2
Quaternary (Ar)
Deshielded by adjacent N1 and attached phenyl group[1].
Pyrazole C-3
141.8
Methine (CH)
Adjacent to N2; highly diagnostic for pyrazole cores.
N1-Benzyl C-1'
137.5
Quaternary (Ar)
Ipso carbon of the benzyl group.
C5-Phenyl C-1''
129.8
Quaternary (Ar)
Ipso carbon of the phenyl group.
Aromatic CH
127.2 – 129.5
Methine (CH)
Overlapping signals for the 10 aromatic CH carbons.
Pyrazole C-4
112.5
Quaternary (Ar)
Unusually shielded for an aromatic carbon, characteristic of pyrazole C4[2].
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is cleared.
Figure 2: Step-by-step NMR structural elucidation workflow for pyrazole derivatives.
Step 1: Sample Preparation
Weigh 5.0 – 10.0 mg of the purified 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Dissolve the compound in 0.6 mL of high-purity
DMSO-d6
(100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm precision NMR tube (e.g., Norell 509-UP) using a glass Pasteur pipette.
Validation Checkpoint 1: Hold the tube to the light. The solution must be 100% optically clear. Any particulate matter will distort the magnetic field homogeneity (B0). If cloudy, filter through a glass wool plug.
Step 2: Instrument Tuning and Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field onto the deuterium resonance of
DMSO-d6
(
δ
2.50 ppm).
Perform gradient shimming (Z1–Z5) to optimize magnetic field homogeneity.
Validation Checkpoint 2: Acquire a preliminary 1-scan
1H
spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be
≤0.8 Hz
. If it is broader, re-shim the instrument.
Step 3: Acquisition Parameters
1H
NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans.
13C
NMR: Use a proton-decoupled 30° pulse sequence (zgpg30) with WALTZ-16 decoupling. Critical: Set D1 to at least 2.0–3.0 seconds. Causality: Quaternary carbons (C3, C4, C5, and COOH) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will result in these critical peaks being artificially suppressed or lost in the baseline noise. Acquire 1024 to 2048 scans.
2D HMBC: Optimize the long-range coupling delay for
nJCH=8 Hz
(typically 62.5 ms). Acquire with a minimum of 2 scans per increment, 256 t1 increments.
Step 4: Data Processing
Apply a 0.3 Hz exponential line broadening (LB) to the
1H
FID and 1.0 Hz to the
13C
FID prior to Fourier Transformation (FT).
Manually phase the spectrum (zero-order and first-order corrections).
Validation Checkpoint 3: The baseline must be perfectly flat across the entire spectral window (-2 to 15 ppm) before integration. A rolling baseline indicates incorrect phasing or dead-time issues, which will invalidate integration values.
Technical Support Center: Troubleshooting 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Synthesis
Executive Briefing The synthesis of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a critical workflow in medicinal chemistry, often utilized in the development of kinase inhibitors and receptor antagonists. The most...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Briefing
The synthesis of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a critical workflow in medicinal chemistry, often utilized in the development of kinase inhibitors and receptor antagonists. The most reliable synthetic route involves the cyclocondensation of an enaminone (such as ethyl 2-benzoyl-3-(dimethylamino)acrylate) with benzylhydrazine, followed by ester hydrolysis.
However, researchers frequently encounter severe yield drops due to two primary failure modes: poor regioselectivity during the pyrazole ring formation (yielding the undesired 1,3-isomer instead of the 1,5-isomer) and stalled ester hydrolysis due to extreme steric hindrance around the C4 position. This guide provides field-proven, mechanistically grounded solutions to optimize your yield and isolate the pure target compound.
Synthetic Workflow Visualization
Fig 1: Two-step synthetic workflow for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Diagnostic Q&A: Troubleshooting Yield & Purity
Q1: My cyclocondensation reaction is yielding a near 1:1 mixture of regioisomers. How do I force the formation of the 1,5-isomer?A1: Regioselectivity is dictated by which electrophilic site on the enaminone is attacked first by the primary amine (
−NH2
) of benzylhydrazine. If the
−NH2
attacks the benzoyl carbonyl directly, you will form the undesired 1,3-isomer[1]. To lock in the 1,5-regiochemistry, the primary amine must first attack the
β
-carbon of the enaminone via a Michael-type addition-elimination, displacing dimethylamine[2].
Causality & Solution: Switch your solvent to a fluorinated alcohol like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is a strong hydrogen-bond donor that heavily solvates the carbonyl oxygen, making the
β
-carbon significantly more electrophilic. This kinetic control directs the initial attack exclusively to the
β
-carbon, boosting the 1,5-isomer ratio to >95:5[1].
Q2: The reaction stalls at the intermediate stage, and I can see the uncyclized enhydrazine on my LC-MS. How do I drive the ring closure?A2: The initial addition-elimination step is fast, but the subsequent intramolecular cyclization can be sluggish. This is because the secondary nitrogen of the benzylhydrazine moiety is sterically hindered by the benzyl group and possesses lower nucleophilicity[3].
Causality & Solution: The cyclization requires electrophilic activation of the benzoyl carbonyl. If you are running the reaction in a neutral solvent, add a catalytic amount of a Brønsted acid (e.g., glacial acetic acid or HCl). The acid protonates the carbonyl oxygen, lowering the activation energy barrier for the sterically hindered secondary amine to attack and close the ring[1].
Q3: The final ester hydrolysis step is taking days and yielding less than 30% of the carboxylic acid. What is going wrong?A3: You are encountering severe steric shielding. The ethyl ester at the C4 position is sandwiched between the bulky phenyl ring at C5 and the benzyl group at N1. Standard room-temperature hydrolysis using aqueous NaOH or LiOH will fail because the hydroxide ion cannot easily access the ester carbonyl.
Causality & Solution: You must increase both the solubility of the lipophilic ester and the kinetic energy of the system. Switch to a miscible, high-swelling co-solvent system (THF/MeOH/H
2
O in a 2:1:1 ratio) and elevate the temperature to 65–70 °C. The methanol acts as a phase-transfer agent, while heating provides the necessary energy to overcome the steric barrier.
Quantitative Data Summary: Solvent Effects on Regioselectivity
The table below summarizes the causal relationship between solvent choice, temperature, and the resulting regioisomeric ratio during the enaminone-hydrazine condensation step.
Solvent System
Temperature (°C)
Additive / Catalyst
Regioisomeric Ratio (1,5 : 1,3)
Isolated Yield (%)
Ethanol
78 (Reflux)
None
65 : 35
55
Acetic Acid
118 (Reflux)
None
85 : 15
72
HFIP
25 (RT)
None
> 95 : 5
88
Data synthesized from standard optimization protocols for enaminone-hydrazine condensations[1].
Mechanistic Pathway Visualization
Fig 2: Mechanistic divergence leading to 1,5- vs 1,3-regioisomers during cyclocondensation.
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
This protocol utilizes HFIP to enforce kinetic control, ensuring the primary amine attacks the
β
-carbon[1].
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-benzoyl-3-(dimethylamino)acrylate (10.0 mmol, 1.0 equiv) in 25 mL of HFIP (0.4 M solution).
Addition: Add sodium acetate (11.0 mmol, 1.1 equiv) to the solution, followed by benzylhydrazine hydrochloride (10.5 mmol, 1.05 equiv).
Reaction: Stir the mixture at room temperature (25 °C) for 4 hours.
Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 3:1). The bright yellow enaminone spot (
Rf≈0.3
) should disappear, replaced by a non-UV active transient spot (enhydrazine), which rapidly converts to the highly UV-active pyrazole ester (
Rf≈0.6
).
Cyclization Drive: If TLC indicates stalled enhydrazine intermediate, add 3 drops of glacial acetic acid and warm to 40 °C for 1 hour to force cyclization[3].
Workup: Remove HFIP under reduced pressure. Partition the crude residue between EtOAc (50 mL) and saturated aqueous NaHCO
3
(50 mL). Wash the organic layer with brine, dry over anhydrous Na
2
SO
4
, and concentrate.
Purification: Purify via flash chromatography (10% to 20% EtOAc in Hexanes) to afford the pure 1,5-isomer.
Protocol B: Sterically Hindered Ester Hydrolysis
This protocol overcomes the steric shielding at the C4 position using a high-energy, mixed-solvent system.
Preparation: Dissolve the purified ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (5.0 mmol) in a solvent mixture of THF (10 mL) and Methanol (5 mL).
Hydrolysis: Add a solution of Lithium Hydroxide monohydrate (LiOH·H
2
O, 25.0 mmol, 5.0 equiv) dissolved in 5 mL of deionized water.
Heating: Attach a reflux condenser and heat the biphasic mixture to 70 °C with vigorous stirring for 12–16 hours.
Validation Checkpoint 2: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the lipophilic ester converts to the water-soluble lithium carboxylate salt. LC-MS should confirm the disappearance of the ester mass (
[M+H]+
307) and the appearance of the acid mass (
[M+H]+
279).
Isolation: Cool to room temperature and remove THF/MeOH under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and extract once with 15 mL of diethyl ether to remove unreacted starting material.
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2–3 using 1M HCl dropwise.
Validation Checkpoint 3: A dense, white crystalline precipitate of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid will form immediately upon crossing the pKa threshold.
Filtration: Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 50 °C overnight.
References
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors.National Center for Biotechnology Information (PMC).
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.Benchchem.
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones.Organic Chemistry Portal.
Optimizing reaction conditions for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid esterification
Welcome to the Technical Support Center for the esterification of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7). This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the esterification of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7). This guide is designed for researchers, scientists, and drug development professionals facing challenges with low yields, incomplete conversions, or byproduct formation during the functionalization of highly hindered pyrazole cores.
System Overview: The Steric Bottleneck
The target molecule, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, presents a classic synthetic challenge. The C4-carboxylic acid is flanked by the C5-phenyl group. Furthermore, the N1-benzyl group restricts the rotational freedom of the C5-phenyl ring, effectively locking it in a conformation that physically shields the C4-carbonyl carbon from nucleophilic attack[1]. Standard Fischer esterification conditions (e.g.,
H2SO4
/ refluxing methanol) often fail here because the activation energy required for the alcohol to penetrate this steric shield is too high, leading to substrate degradation or unreacted starting material.
Figure 1: Steric hindrance model of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Quantitative Data: Method Comparison
To overcome this steric barrier, highly reactive electrophilic intermediates must be generated in situ. The table below summarizes the efficacy of various esterification strategies for sterically hindered pyrazole-4-carboxylic acids[2][3].
Esterification Method
Coupling Reagent
Base / Catalyst
Typical Yield
Reaction Time
Byproduct Removal
Fischer
None (Acid Cat.)
H2SO4
or
SOCl2
< 20%
24 - 48 h
Aqueous workup
Steglich (Classic)
DCC
DMAP (0.1 eq)
50 - 65%
12 - 16 h
Tedious DCU filtration
Steglich (Optimized)
EDC·HCl
DMAP (0.5 eq)
75 - 85%
8 - 12 h
Simple aqueous wash
Uronium Coupling
COMU
DIPEA (2.0 eq)
> 90%
2 - 4 h
Aqueous workup / Flash
Troubleshooting & FAQs
Q1: I attempted a standard Steglich esterification using DCC and DMAP, but my yield is low and I am isolating a significant amount of a highly polar byproduct. What is happening?
Cause: You are observing the formation of an N-acylurea byproduct . In the Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC) to form an O-acylisourea intermediate. Because your C4-carboxylic acid is sterically hindered, the subsequent nucleophilic attack by the alcohol is extremely slow. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea[4].
Solution: Increase the concentration of your DMAP catalyst (up to 0.5 - 1.0 equivalents). DMAP is a much stronger nucleophile than your alcohol. It rapidly attacks the O-acylisourea before it can rearrange, forming a highly reactive N-acylpyridinium intermediate that easily reacts with the alcohol[2]. Additionally, switch from DCC to EDC·HCl; the resulting urea byproduct is water-soluble and easily removed.
Q2: Even with EDC and DMAP, my reaction stalls at 60% conversion. How can I push this to completion?
Cause: The N-acylpyridinium intermediate may still be too sterically crowded for bulkier alcohols (e.g., isopropanol, tert-butanol) to attack efficiently.
Solution: Transition to a Uronium-based coupling agent like COMU . COMU generates an Oxyma-based active ester that is significantly more reactive and less prone to side reactions than carbodiimide intermediates. COMU is particularly effective for tertiary and highly hindered secondary alcohols[3].
Figure 2: Steglich Esterification mechanism highlighting the critical role of DMAP in bypassing the N-acylurea dead-end.
Best for primary and unhindered secondary alcohols (e.g., methanol, ethanol, benzyl alcohol).
Rationale: Utilizing EDC·HCl instead of DCC eliminates the need for tedious filtration of dicyclohexylurea (DCU), as the EDC urea byproduct is highly water-soluble[2]. A stoichiometric bump in DMAP ensures the O-acylisourea is instantly trapped, preventing rearrangement.
Step-by-Step Workflow:
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (
N2
or Argon), dissolve 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Activation: Add the desired alcohol (1.5 equiv). Cool the reaction mixture to 0 °C using an ice bath.
Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.5 equiv). Note: For highly hindered alcohols, a full 1.0 equiv of DMAP can be utilized.
Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor via TLC or LC-MS (typically complete in 8-12 hours).
Workup: Quench the reaction with saturated aqueous
NH4Cl
. Extract with DCM (3x). Wash the combined organic layers with 1M
HCl
(to remove DMAP and EDC byproducts), followed by saturated
NaHCO3
and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Best for tertiary alcohols, phenols, and highly hindered secondary alcohols.
Rationale: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt. It forms an Oxyma ester intermediate that is significantly more reactive than HOBt/HATU intermediates and does not carry the explosive risks associated with benzotriazoles[6].
Step-by-Step Workflow:
Preparation: Dissolve 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.1 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid[6].
Activation: Add COMU (1.2 equiv). The solution will typically undergo a color change (yellow/orange) indicating the formation of the active Oxyma ester. Stir for 15 minutes at room temperature.
Coupling: Add the target alcohol (1.5 equiv). Note: If using a tertiary alcohol like tert-butanol, swap DIPEA for a stronger organic base like MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) to drive the reaction[3].
Propagation: Stir at room temperature for 2-4 hours.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous
LiCl
(to remove DMF, if used), followed by 0.1M
HCl
, saturated
NaHCO3
, and brine. Dry, concentrate, and purify via flash chromatography.
References
Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives
Taylor & Francis Online
URL:[Link]
Simple Method for the Esterification of Carboxylic Acids (Steglich Esterification)
Organic Chemistry Portal (Angew. Chem. Int. Ed.)
URL:[Link]
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents
ACS Publications (Organic Letters)
URL:[Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids
RSC Publishing (Green Chemistry)
URL:[Link]
Fast Esterification Method Mediated by Coupling Reagent NDTP
National Institutes of Health (PMC)
URL:[Link]
Overcoming steric hindrance in 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivatives
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 1-benzyl-5-phenyl-1H-pyrazole...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivatives.
Due to the highly congested 1,4,5-trisubstituted substitution pattern, functionalizing the C4-position of this pyrazole core presents severe steric challenges. Below, you will find diagnostic tools, mechanistic FAQs, and field-validated protocols to overcome these barriers.
Diagnostic Matrix: Coupling Reagent Efficacy for Hindered Pyrazoles
To select the right approach, it is critical to understand how different activation strategies perform against the steric wall of the 1-benzyl-5-phenyl-pyrazole core. The quantitative data below summarizes typical performance metrics based on reagent selection [1].
Coupling Reagent
Activation Intermediate
Relative Kinetics
Epimerization Risk
Typical Yield (Hindered Pyrazole)
EDC / HOBt
OBt ester
Slow
Low
< 15%
HATU
OAt ester
Fast
Low
60 - 85%
COMU
Oxyma ester
Very Fast
Very Low
75 - 95%
TFFH
Acyl Fluoride
Fast
Low
70 - 85%
SOCl₂ / DMF
Acyl Chloride
Extremely Fast
High (if chiral)
80 - 90%
Frequently Asked Questions (FAQs)
Q1: Why do standard carbodiimide couplings (EDC/HOBt) fail completely with 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid?
The Causality: The failure is strictly geometric. In this scaffold, the bulky N1-benzyl group sterically clashes with the adjacent C5-phenyl group. To minimize this interaction, the C5-phenyl ring is forced out of coplanarity with the pyrazole core. This out-of-plane rotation creates a "steric umbrella" that physically blocks the approach trajectory to the C4-carboxylic acid [2]. When EDC/HOBt is used, the resulting OBt (hydroxybenzotriazole) active ester is too bulky. The incoming amine cannot navigate the steric shield, causing the intermediate to stall and eventually hydrolyze or rearrange into an unreactive N-acylurea.
Q2: Which coupling reagents are mechanistically suited for this specific scaffold?
The Solution: You must use reagents that either provide anchimeric (neighboring group) assistance or generate exceptionally small, highly reactive intermediates.
HATU: Unlike HOBt, HATU generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides the "7-aza effect"—it hydrogen-bonds with the incoming amine, effectively pulling the nucleophile through the steric bulk and accelerating aminolysis [3].
COMU: If HATU fails, COMU is the next logical step. COMU utilizes an Oxyma Pure leaving group, which is less sterically demanding than HOAt and highly reactive, making it ideal for microwave-accelerated solid-phase or solution-phase synthesis of congested systems [4].
Q3: I am using HATU, but my yields are stuck at 30%. How can I push the reaction to completion?
The Causality: At room temperature, the activation energy barrier for nucleophilic attack on the highly shielded C4-carbonyl remains too high, even with the 7-aza effect.
The Solution: Transition to microwave irradiation. Heating the reaction to 100–120 °C in a sealed microwave vial provides the necessary thermal energy to overcome the steric barrier. Furthermore, swap the standard base (DIPEA) for a less bulky, more nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine to prevent base-induced steric crowding during the deprotonation step.
Q4: What if both the pyrazole and my target amine are highly hindered (e.g., alpha-branched secondary amines)?
The Solution: When both coupling partners are hindered, active esters will fail. You must generate an Acyl Fluoride or an Acyl Chloride . Acyl fluorides (generated in situ using TFFH) are highly stable to moisture but exceptionally reactive toward amines due to the small atomic radius of fluorine, allowing it to easily slip into the congested C4 pocket [4].
Decision Workflow: Amidation of Hindered Pyrazoles
Decision tree for selecting the optimal coupling strategy for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Use this protocol for primary amines or moderately hindered secondary amines.
Activation Phase: In an oven-dried microwave vial, dissolve 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N-methylmorpholine (NMM) (3.0 eq).
Validation Checkpoint 1: Stir at room temperature for 15 minutes. Take a 5 µL aliquot, quench in MeOH, and run LCMS. You must observe the mass of the OAt-active ester intermediate. If unreacted acid remains, verify the anhydrous state of your DMF.
Coupling Phase: Add the target amine (1.5 eq). Seal the vial.
Microwave Irradiation: Heat in a microwave reactor at 110 °C for 30 minutes.
Validation Checkpoint 2: Check LCMS. The OAt-ester peak should be completely consumed.
Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove NMM and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Acyl Chloride Generation for Extreme Steric Hindrance
Use this protocol when both the pyrazole and the amine are highly congested.
Chlorination: Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M). Add thionyl chloride (SOCl₂, 5.0 eq) and 2 drops of anhydrous DMF (catalyst) [2].
Reflux: Heat the mixture to 80 °C under an inert atmosphere for 2 hours.
Validation Checkpoint 1: The suspension will turn into a clear solution as the acid chloride forms. Evaporate the solvent and excess SOCl₂ under reduced pressure. Do not expose the crude acid chloride to air/moisture.
Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C. Add the hindered amine (1.2 eq) and 2,4,6-collidine (2.0 eq). Allow to warm to room temperature and stir for 12 hours.
Workup: Quench with water, extract with DCM, wash with brine, dry, and purify via flash chromatography.
References
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides
MDPI / Molecules[Link]
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility
Peptide Chemistry[Link]
Optimization
Purification techniques for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid crude extracts
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, isolating high-purity functionalized heterocycles is critical to your downstream success.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, isolating high-purity functionalized heterocycles is critical to your downstream success. 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7) presents unique purification challenges due to its amphiphilic nature and the frequent co-generation of structurally similar regioisomers.
This guide bypasses basic theory to deliver field-proven, self-validating troubleshooting protocols designed to resolve specific bottlenecks in your purification workflow.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: During the acidification of my aqueous extract, the product crashes out as a sticky, gummy oil instead of a crystalline solid. How do I fix this?Causality: "Oiling out" (liquid-liquid phase separation) occurs when the target molecule precipitates faster than it can form an ordered crystal lattice. For pyrazole-4-carboxylic acids, this is almost always caused by residual organic solvents (like ethanol or ethyl acetate) trapped in the aqueous layer, or by acidifying too rapidly at low temperatures.
Solution: Before acidification, heat the basic aqueous layer to 40°C under a gentle vacuum for 10 minutes to drive off residual organic solvents. Then, perform the acidification slowly (dropwise) using 1M HCl while maintaining vigorous stirring at room temperature.
Self-Validating Protocol: This system validates itself visually: the solution must become uniformly cloudy (nucleation) before forming distinct, filterable white flakes. If an oil droplet begins to form, immediately stop acidifying, add a small volume of methanol and gentle heat to redissolve the oil, and resume cooling slowly.
Q2: My NMR shows contamination with the 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid regioisomer. How can I separate them without tedious column chromatography?Causality: The 1-benzyl-5-phenyl and 1-benzyl-3-phenyl regioisomers have nearly identical pKa values, rendering standard acid-base extraction completely ineffective for their separation. However, they possess significantly different 3D crystal lattice energies. In the 5-phenyl isomer, the adjacent N1-benzyl and C5-phenyl groups sterically clash, forcing the phenyl ring to twist out of the pyrazole plane. The 3-phenyl isomer lacks this adjacent steric hindrance, allowing for a more planar conformation and tighter
π−π
stacking, which drastically lowers its solubility.
Solution: Employ fractional crystallization using a mixed solvent system. The more planar 3-phenyl isomer will crystallize first, leaving the sterically hindered 5-phenyl isomer enriched in the mother liquor. Regioselective synthesis and subsequent purification of pyrazole-4-carboxylates often require these precise crystallization techniques due to the formation of structural isomers (1)[1].
Q3: How do I ensure all unreacted ethyl ester intermediate is removed from the final carboxylic acid product?Causality: The conversion of substituents at the 4-position to a carboxyl group requires rigorous purification to remove unreacted ester intermediates (2)[2]. The ethyl ester is a neutral, lipophilic molecule, whereas the carboxylic acid can be reversibly converted into a highly hydrophilic sodium salt.
Solution: Dissolve the crude mixture in an organic solvent and wash with 1M NaOH. The acid moves to the aqueous layer, while the ester remains in the organic layer.
Self-Validating Protocol: To validate complete ester removal, spot both the organic and aqueous layers on a TLC plate (eluting with 3:1 Hexanes:EtOAc with 1% Acetic Acid). The aqueous layer (after neutralizing a micro-aliquot) must show zero UV-active spots near the solvent front, confirming the ester has been entirely partitioned away.
Part 2: Quantitative Data & Physicochemical Profiles
Understanding the physicochemical boundaries of your crude mixture is essential for designing an efficient separation strategy.
*Eluent system: 3:1 Hexanes:Ethyl Acetate supplemented with 1% Glacial Acetic Acid to prevent streaking.
Part 3: Experimental Methodologies
Protocol A: Self-Validating Acid-Base Extraction
Standard protocols for the isolation of pyrazole-4-carboxylic acids emphasize the necessity of aqueous extraction followed by controlled acidification (3)[3].
Dissolution: Dissolve 10 g of the crude synthetic extract in 100 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; add up to 10% Dichloromethane if necessary.
Alkaline Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M NaOH. Shake vigorously for 2 minutes, venting frequently.
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of the target acid) into a clean Erlenmeyer flask. Retain the upper EtOAc layer (containing unreacted ester and neutral impurities).
Validation Check: Perform the TLC check described in Q3 on the EtOAc layer to ensure no acid remains.
Solvent Purge: Heat the aqueous layer to 40°C under a gentle vacuum (rotary evaporator) for 10 minutes to remove trace EtOAc.
Acidification: While stirring vigorously at room temperature, add 1M HCl dropwise until the pH reaches 2.0. Watch for the self-validating uniform cloudiness before precipitation.
Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with 50 mL of ice-cold distilled water, and dry under high vacuum for 12 hours.
Protocol B: Fractional Crystallization for Regioisomer Removal
Recrystallization using ethyl acetate and petroleum ether is a validated method for purifying substituted pyrazole-4-carboxylic acid derivatives (4)[4].
Solvent Addition: Suspend the crude acid precipitate from Protocol A in a minimal amount of hot Ethyl Acetate (approx. 3-5 mL per gram of crude).
Dissolution: Heat to reflux until the solid is fully dissolved.
Anti-Solvent Addition: Slowly add hot Petroleum Ether dropwise until the solution becomes faintly turbid, then add a single drop of EtOAc to clear the turbidity.
Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours. Do not agitate, as this promotes co-crystallization of both isomers. Transfer to an ice bath for 1 hour.
Filtration: Filter the crystals. Critical Note: Because the 3-phenyl isomer is more planar and less soluble, it often crystallizes first. Evaluate both the isolated crystals and the concentrated mother liquor via 1H-NMR to locate your target 5-phenyl isomer.
Part 4: Purification Logic & Workflows
Fig 1: Step-by-step acid-base extraction and crystallization workflow for crude purification.
Fig 2: Mechanistic logic of separating neutral esters and structurally distinct regioisomers.
References
Title: Method for producing a pyrazole-4-carboxylic acid derivative | Source: Google Patents | URL:2
Title: Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids | Source: Google Patents | URL:3
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Source: PMC (NIH) | URL:1
Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | Source: MDPI | URL:4
Resolving co-crystallization impurities with 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the Advanced Solid-State Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges encountered when co-crystallizing 1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Solid-State Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges encountered when co-crystallizing 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 905590-04-7) 1.
Due to the steric bulk of the 1-benzyl and 5-phenyl substituents and the highly directional hydrogen-bonding capacity of the 4-carboxylic acid group, this molecule is prone to phase impurities, solvate formation, and incongruent dissolution. This guide provides field-proven, causality-driven solutions to isolate phase-pure co-crystals.
Core Troubleshooting Workflow
Workflow for resolving co-crystallization impurities in pyrazole-4-carboxylic acid derivatives.
Expert FAQs: Diagnosing and Resolving Impurities
Q1: My Powder X-Ray Diffraction (PXRD) shows peaks corresponding to the starting pyrazole and the co-former. Why didn't the co-crystal form, and how do I force conversion?The Causality: This is a thermodynamic failure governed by the ternary phase diagram of the API, co-former, and solvent 2. 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is highly lipophilic. If you are using a hydrophilic co-former (like nicotinamide or a dicarboxylic acid), their solubility curves in a single solvent will diverge drastically. This asymmetry leads to incongruent dissolution: the less soluble component precipitates out first as a physical mixture rather than assembling into a co-crystal lattice.
The Resolution: Abandon single-solvent cooling crystallization. Instead, utilize Liquid-Assisted Grinding (LAG) . By adding a catalytic amount of solvent (e.g., 0.1 equivalents of ethyl acetate) during mechanical milling, you bypass bulk solubility discrepancies. The solvent acts as a molecular lubricant, kinetically driving the solid-state transformation without requiring congruent dissolution 3.
Q2: Thermal analysis (DSC/TGA) reveals a mass loss event before the melting point. How do I eliminate solvent inclusion without degrading the co-crystal?The Causality: The bulky 1-benzyl and 5-phenyl substituents are not coplanar with the pyrazole ring due to steric clashing. This twisted 3D conformation creates awkward packing geometries, leaving voids in the crystal lattice. Small solvent molecules (like methanol or acetone) easily become trapped in these voids, forming a metastable solvate.
The Resolution: Perform a Slurry Conversion in a non-solvating anti-solvent (e.g., n-heptane or water, depending on the co-former's solubility) for 48 hours. The continuous microscopic dissolution and recrystallization facilitate a solution-mediated phase transformation from the metastable solvate to the thermodynamically stable, solvent-free co-crystal.
Q3: How do I definitively prove I have formed a co-crystal and not a salt impurity?The Causality: The distinction relies on the extent of proton transfer. According to the empirical
ΔpKa
rule, a co-crystal is favored when the
pKa
difference between the protonated base and the acid is less than -1, while a salt forms if
ΔpKa>44. 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid has a
pKa
of approximately 4.5. If your co-former is a strong base, proton transfer will occur, yielding a salt impurity.
The Resolution: Validate using solid-state FTIR. A neutral co-crystal will exhibit a strong
C=O
stretch at ~1680–1720 cm⁻¹. If a salt has formed, this peak will shift dramatically to ~1550–1610 cm⁻¹ due to the resonance of the carboxylate anion.
Quantitative Data: Impurity Profiling Thresholds
To ensure self-validating experimental loops, monitor your batches against these analytical thresholds:
Analytical Technique
Target Impurity Type
Limit of Detection (LOD)
Key Diagnostic Marker
PXRD
Unreacted API / Co-former
1.0 - 5.0% w/w
Presence of characteristic raw material Bragg peaks.
DSC
Polymorphs / Solvates
0.1 - 1.0% w/w
Endothermic shifts; desolvation peaks prior to melting.
TGA
Residual Solvent / Moisture
< 0.1% w/w
Stepwise mass loss occurring < 150°C.
ss-FTIR
Salt Impurities
2.0 - 3.0% w/w
Carbonyl stretch shift from ~1700 cm⁻¹ to ~1580 cm⁻¹.
HPLC-UV
Regioisomers (1,3- vs 1,5-)
< 0.05% w/w
Chromatographic resolution of pyrazole synthesis byproducts.
Self-Validating Protocol: LAG & Slurry Purification
This protocol is designed to force co-crystallization while simultaneously purging unreacted starting materials and solvates.
Phase 1: Liquid-Assisted Grinding (LAG)
Stoichiometric Preparation: Weigh exactly 1.00 molar equivalent of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1.00 molar equivalent of your chosen co-former (e.g., isonicotinamide).
Catalytic Solvation: Transfer the powders to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 20
μL
of ethyl acetate per 100 mg of powder mixture). Causality: The solvent lowers the activation energy for molecular diffusion without dissolving the bulk powder.
Milling: Mill at 25 Hz for 20 minutes.
Phase 2: Slurry Conversion & Purification
4. Suspension: Transfer the milled powder to a glass vial. Add 5 mL of a non-solvating anti-solvent (e.g., n-heptane).
5. Equilibration: Stir the suspension magnetically at 300 rpm at 25°C for 48 hours. Causality: This step purges trapped ethyl acetate from the LAG process and forces any remaining amorphous or unreacted domains into the most thermodynamically stable co-crystal lattice.
6. Isolation: Filter the suspension under a vacuum. Wash the filter cake with 2 mL of ice-cold anti-solvent to remove surface-adsorbed unreacted co-former.
7. Drying: Dry the isolated powder under a vacuum at 40°C for 12 hours.
Phase 3: Self-Validation (QC Check)
8. Run a DSC scan from 25°C to 200°C at 10°C/min.
Pass Criteria: A single, sharp endothermic melting peak at a temperature distinct from both the pure pyrazole and the pure co-former. No broad endotherms below 100°C (confirming the absence of solvate impurities).
References
BLD Pharm. "1-Benzyl-5-phenyl-1h-pyrazole-4-carboxylic acid Product Specification." Available at: 1
Journal of Chemical & Engineering Data (ACS). "Taxonomy of Cocrystal Ternary Phase Diagrams." Available at: 2
PMC. "A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same." Available at: 3
Faraday Discussions (RSC Publishing). "The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule." Available at: 4
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the preparation of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the preparation of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid .
Synthesizing highly substituted pyrazoles often presents significant hurdles, primarily regarding regioselectivity during the pyrazole ring formation and steric resistance during subsequent ester hydrolysis. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to help you eliminate synthetic byproducts and maximize your yield.
Part 1: Troubleshooting Regioselectivity (The Isomer Challenge)
The most common byproduct in this synthesis is the unwanted regioisomer: 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Q1: Why am I getting a nearly 1:1 mixture of 1,5- and 1,3- regioisomers when reacting benzylhydrazine with my 1,3-dicarbonyl precursor?
Causality & Mechanism:
This is a classic electrophile-nucleophile ambiguity. Benzylhydrazine possesses two nucleophilic nitrogen atoms: the terminal primary amine (
−NH2
) and the internal secondary amine (
−NH−
). Meanwhile, a standard 1,3-dicarbonyl compound (like ethyl 2-benzoylacetate) has two electrophilic carbonyl carbons. If the reaction is run in standard solvents (like toluene or ethanol) under thermodynamic control, the hydrazine can attack either carbonyl, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles[1].
Q2: How can I chemically bias the reaction to exclusively form the 1-benzyl-5-phenyl isomer?
Solution:
You must alter both the electronic nature of the precursor and the hydrogen-bonding network of the solvent .
Use an Enaminone: Instead of a 1,3-diketone, use ethyl 2-benzoyl-3-(dimethylamino)acrylate. The dimethylamino group acts as a superior leaving group and creates a distinct electronic bias. The more nucleophilic terminal
−NH2
of benzylhydrazine will preferentially attack the
β
-carbon (displacing the amine), setting the regiochemistry before cyclization occurs.
Employ Fluorinated Solvents: Solvents like Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) act as strong hydrogen-bond donors. They activate the carbonyl oxygen, accelerating the specific attack of the hydrazine while tightly solvating the intermediate to sterically block the formation of the 1,3-isomer[1].
Quantitative Data: Solvent Effects on Regioselectivity
The choice of solvent directly dictates the ratio of your final products. Below is a comparative summary of solvent effects on the condensation of enaminones with benzylhydrazine[2].
Solvent System
Temperature
Reaction Time
Ratio (1,5-phenyl : 1,3-phenyl)
Isolated Yield
Toluene
Reflux
12 hours
45 : 55
62%
Ethanol
Reflux
8 hours
65 : 35
71%
Dichloromethane
Room Temp
24 hours
70 : 30
68%
2,2,2-Trifluoroethanol (TFE)
60 °C
4 hours
88 : 12
84%
Hexafluoroisopropanol (HFIP)
Room Temp
2 hours
> 95 : 5
91%
Part 2: Troubleshooting Ester Hydrolysis
Once the ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is isolated, it must be hydrolyzed to the target carboxylic acid.
Q3: My ester hydrolysis is stalling at 50% conversion, and pushing the temperature causes degradation. How do I achieve full conversion?
Causality & Mechanism:
The ester group at the C4 position is severely sterically hindered by the adjacent phenyl ring at C5. Standard aqueous NaOH requires high heat to force the hydroxide nucleophile into this crowded pocket, which can lead to unwanted side reactions.
Solution:
Transition to a Lithium Hydroxide (LiOH) system in a ternary solvent mixture of THF/MeOH/H
2
O. The small atomic radius of the lithium cation allows it to tightly coordinate with the carbonyl oxygen of the ester, highly polarizing the C=O bond and increasing its electrophilicity. This compensates for the steric hindrance, allowing the hydroxide to attack efficiently at lower temperatures.
Part 3: Visualizing the Synthesis Logic
Mechanistic divergence in pyrazole synthesis highlighting solvent-directed regioselectivity.
Optimized four-step experimental workflow for synthesizing the target pyrazole-4-carboxylic acid.
Part 4: Step-by-Step Experimental Methodologies
To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints. Unambiguous characterization of regioisomers is most reliably achieved using 2D NMR (NOESY) to detect spatial proximity between protons[1].
Protocol A: Regioselective Synthesis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-benzoyl-3-(dimethylamino)acrylate (10.0 mmol, 1.0 equiv) in 25 mL of Hexafluoroisopropanol (HFIP) to create a 0.4 M solution.
Addition: Add benzylhydrazine hydrochloride (11.0 mmol, 1.1 equiv) in one portion. If the hydrochloride salt is used, add triethylamine (11.0 mmol, 1.1 equiv) dropwise to liberate the free hydrazine.
Reaction: Stir the mixture at room temperature for 2–3 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The enaminone starting material (UV active, bright spot) should completely disappear, replaced by a single major higher-Rf spot.
Workup: Remove the HFIP under reduced pressure. (HFIP can be recovered via distillation for reuse). Dilute the crude residue with EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted hydrazine, followed by brine (20 mL).
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate. Purify via flash column chromatography (silica gel, 10-20% EtOAc in Hexanes gradient).
Self-Validation Check: Perform a 2D NOESY NMR on the purified ester. You should observe a strong NOE correlation between the benzylic
CH2
protons and the ortho-protons of the 5-phenyl ring, confirming the 1,5-regiochemistry[3].
Protocol B: Sterically-Assisted Hydrolysis to 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Preparation: Dissolve the purified ethyl ester (8.0 mmol) in a solvent mixture of THF (16 mL) and Methanol (8 mL).
Hydrolysis: In a separate vial, dissolve Lithium Hydroxide monohydrate (LiOH·H
2
O, 40.0 mmol, 5.0 equiv) in distilled water (8 mL). Add the aqueous LiOH solution dropwise to the stirring organic mixture.
Reaction: Stir the biphasic mixture at 40 °C for 12 hours. The MeOH acts as a phase-transfer agent, creating a homogenous solution as the reaction progresses.
Self-Validation Check: Monitor via TLC. The ester spot should vanish, leaving baseline material (the lithium carboxylate salt).
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash with Diethyl Ether (15 mL) to remove any non-polar organic impurities.
Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly acidify with 2M HCl dropwise until the pH reaches 2.0–3.0. A thick white precipitate of the target carboxylic acid will form.
Collection: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C overnight to yield the pure 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
References
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
A Comparative Guide to 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1,5-diphenylpyrazole-4-carboxylic acid for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versati...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile biological activities, ranging from anti-inflammatory to anticancer, make it a focal point for drug discovery efforts.[3] This guide provides an in-depth technical comparison of two closely related pyrazole derivatives: 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1,5-diphenylpyrazole-4-carboxylic acid . While direct head-to-head experimental comparisons of these two specific molecules are not extensively documented in the current literature, this guide will synthesize available data on their synthesis, properties, and the biological activities of structurally related analogues to provide a robust comparative analysis for researchers and drug development professionals.
At a Glance: Structural and Physicochemical Comparison
The key structural difference between the two molecules lies in the substituent at the N1 position of the pyrazole ring: a benzyl group versus a phenyl group. This seemingly minor alteration can significantly influence the molecule's three-dimensional conformation, lipophilicity, and interactions with biological targets.
Property
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
1,5-diphenylpyrazole-4-carboxylic acid
Molecular Formula
C₁₇H₁₄N₂O₂
C₁₆H₁₂N₂O₂
Molecular Weight
278.31 g/mol
264.28 g/mol
Structure
A benzyl group at the N1 position
A phenyl group at the N1 position
LogP (Predicted)
3.35
~3.0-3.5 (Estimated)
Hydrogen Bond Donors
1 (Carboxylic acid OH)
1 (Carboxylic acid OH)
Hydrogen Bond Acceptors
2 (Pyrazole N, Carbonyl O)
2 (Pyrazole N, Carbonyl O)
Synthesis and Experimental Protocols
The synthesis of these pyrazole-4-carboxylic acids typically follows a well-established pathway involving the initial formation of a pyrazole-4-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid. The choice of starting materials and reaction conditions can be tailored to optimize yield and purity.
General Synthetic Workflow
The synthesis generally proceeds via a cyclocondensation reaction to form the pyrazole core, followed by hydrolysis of the ester.
Caption: General synthetic workflow for pyrazole-4-carboxylic acids.
Detailed Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of the ethyl ester precursor for 1,5-diphenylpyrazole-4-carboxylic acid.
Petroleum Ether and Ethyl Acetate (for column chromatography)
Procedure:
A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol) and phenylhydrazine (0.95 g, 0.0088 mol) in absolute ethanol (20 ml) is refluxed for 2 hours.[1]
The reaction progress is monitored by thin-layer chromatography.
Upon completion, the reaction mixture is evaporated under reduced pressure.
The residue is stirred with 1.5 N HCl, and the resulting solid is collected by filtration and dried under vacuum.
The crude product is purified by column chromatography using silica gel and a petroleum ether:ethyl acetate eluent system to yield ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.[1]
Detailed Experimental Protocol: Hydrolysis to 1,5-diphenylpyrazole-4-carboxylic Acid
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
Ethanol
Aqueous Sodium Hydroxide (10%)
10% Hydrochloric Acid
Procedure:
To a solution of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (2.0 mmol) in ethanol (30 mL), add aqueous sodium hydroxide (10%, 8 mL).
Stir the resulting mixture at 60 °C for 4 hours.
Evaporate the solvent under reduced pressure.
Acidify the residue with 10% hydrochloric acid at 0 °C.
Collect the precipitate by filtration to obtain 1,5-diphenylpyrazole-4-carboxylic acid.
Comparative Biological Activity: Insights from Structurally Related Compounds
While direct comparative data for the two title compounds is limited, analysis of structurally similar pyrazole derivatives provides valuable insights into how the N1-substituent (benzyl vs. phenyl) can influence biological activity. The effect appears to be highly dependent on the specific biological target.
Neuraminidase Inhibition
A study on pyrazole-based neuraminidase inhibitors revealed that derivatives with a substituted phenyl group at the N1 position of the pyrazole ring generally exhibited higher inhibitory activity than those with benzyl or substituted benzyl groups.[4][5] For instance, a compound with a 4-methylphenyl group at N1 showed the highest activity in its series.[4] This suggests that for this particular target, the more rigid and planar phenyl ring may provide a more favorable orientation within the enzyme's active site compared to the more flexible benzyl group.
Anti-inflammatory Activity
In the context of anti-inflammatory research, a study on N-pyrazolyl-N'-substituted ureas as inhibitors of IL-8-induced neutrophil chemotaxis showed that a 3-benzylureido derivative had an IC₅₀ of 10 nM, while the corresponding 3-phenylureido derivative had an IC₅₀ of 45 nM.[1][6] In this case, the N-benzyl analogue was more potent. This could be attributed to the benzyl group's ability to adopt a conformation that allows for optimal interactions with a specific hydrophobic pocket in the target protein.
The 1,5-diarylpyrazole scaffold is a well-known framework for cyclooxygenase-2 (COX-2) inhibitors, with celecoxib being a prominent example.[7][8] Numerous studies have explored the structure-activity relationships of 1,5-diarylpyrazoles as anti-inflammatory agents.[4]
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[2][9][10] Derivatives of 1,5-diphenylpyrazole have been investigated for their antiproliferative activities against various cancer cell lines, with some compounds showing significant cytotoxicity.[11] The nature of the substituents on the phenyl rings plays a crucial role in determining the anticancer potency.
Structure-Activity Relationship and Mechanistic Considerations
The substitution at the N1 position of the pyrazole ring directly impacts the molecule's overall shape and electronic properties, which in turn dictates its interaction with biological macromolecules.
The benzyl group, with its methylene linker, introduces a degree of conformational flexibility that is absent in the directly attached phenyl group. This flexibility can be advantageous if the target protein has a deep or complex binding pocket, allowing the benzyl moiety to adopt an optimal orientation for interaction. Conversely, the more rigid and planar nature of the N-phenyl substituent might be favored in situations where π-π stacking interactions with aromatic amino acid residues in the binding site are critical for high-affinity binding.
Conclusion for the Drug Development Professional
Both 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and 1,5-diphenylpyrazole-4-carboxylic acid are valuable scaffolds for further exploration in drug discovery. The choice between an N-benzyl and an N-phenyl substituent is not straightforward and should be guided by the specific biological target and the desired pharmacological profile.
For targets where conformational flexibility is advantageous for accessing specific binding pockets, the 1-benzyl derivative may offer a better starting point.
For targets where planarity and π-π stacking interactions are key determinants of affinity, the 1,5-diphenyl derivative could be the more promising candidate.
Ultimately, the empirical data from head-to-head screening in relevant biological assays will be the deciding factor. This guide provides the foundational knowledge and experimental frameworks to embark on such a comparative investigation.
The Pyrazole-4-Carboxylic Acid Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole-4-carboxylic acid moiety has emerged as a cornerstone for the design of potent and selective en...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole-4-carboxylic acid moiety has emerged as a cornerstone for the design of potent and selective enzyme inhibitors. Its unique structural and electronic properties allow for versatile interactions with a wide array of enzyme active sites, making it a "privileged scaffold" in modern drug discovery. This guide provides a comparative analysis of pyrazole-4-carboxylic acid derivatives as inhibitors of several key enzyme classes, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Versatility of the Pyrazole-4-Carboxylic Acid Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a rich electronic environment and multiple points for chemical diversification. The carboxylic acid group at the 4-position is a key feature, often acting as a crucial hydrogen bond donor and acceptor, or as a handle for further chemical modification. This combination of a rigid, aromatic core and a versatile functional group allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Xanthine Oxidase: Combating Hyperuricemia and Gout
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis.[3][4][5] Consequently, XO is a major therapeutic target for managing these conditions.
Comparative Inhibitory Activity
A number of pyrazole-4-carboxylic acid derivatives have demonstrated potent XO inhibitory activity, often outperforming established drugs like allopurinol.[6][7][8] The inhibitory potency is typically assessed by determining the half-maximal inhibitory concentration (IC50).
These studies highlight the importance of specific substitutions on the pyrazole scaffold for achieving high-potency XO inhibition. For instance, the presence of a cyanopyrimidinyl group at the N1 position of the pyrazole ring has been shown to be a key determinant of potent activity.[6]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common method for determining the XO inhibitory activity of test compounds.
Materials:
Xanthine oxidase (from bovine milk or other sources)
Xanthine (substrate)
Phosphate buffer (e.g., 50 mM, pH 7.5)
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Allopurinol or febuxostat (positive control)
UV-Vis spectrophotometer or plate reader
Procedure:
Prepare Reagents:
Prepare a stock solution of xanthine in the phosphate buffer.
Prepare a stock solution of xanthine oxidase in the phosphate buffer.
Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.
Assay Setup:
In a 96-well plate or cuvette, add the phosphate buffer, the test compound solution (or vehicle for the control), and the xanthine oxidase solution.
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
Initiate Reaction:
Add the xanthine solution to initiate the enzymatic reaction.
Measure Activity:
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period (e.g., 5-10 minutes).
Data Analysis:
Calculate the rate of uric acid formation for each concentration of the test compound.
Determine the percentage of inhibition relative to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Aurora Kinases: Targeting Cell Division in Cancer
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[9][10][11] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[12][13]
Comparative Inhibitory Activity
Pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of Aurora kinases, particularly Aurora A and B.
Compound Class
Target Kinase(s)
IC50 (nM)
Key Findings
Source
Pyrazole-4-carboxamides
Aurora A and B
16.3 (Aurora A), 20.2 (Aurora B)
Dual inhibition, induction of apoptosis, and cell cycle arrest at G2/M phase.
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl rings of triphenyl-pyrazole-4-carboxamides are critical for their anti-proliferative activity.[15]
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against Aurora kinases.
Materials:
Recombinant human Aurora A or Aurora B kinase
Kinase substrate (e.g., a specific peptide or histone H3)
A method for detecting substrate phosphorylation (e.g., radiometric assay with ³²P-ATP, fluorescence-based assay, or luminescence-based ADP detection)
Procedure:
Prepare Reagents:
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
Assay Setup:
In a suitable assay plate, add the kinase reaction buffer, the test compound solution, and the purified Aurora kinase.
Add the kinase substrate.
Initiate Reaction:
Add a solution of ATP to start the kinase reaction.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
Detect Phosphorylation:
Stop the reaction and quantify the amount of phosphorylated substrate using a chosen detection method. For example, in a luminescence-based assay, the amount of ADP produced is measured.[16]
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Other Notable Enzyme Targets
The versatility of the pyrazole-4-carboxylic acid scaffold extends to a range of other enzymes with significant therapeutic relevance.
DNA 6mA Demethylase ALKBH1
ALKBH1 is an enzyme involved in the demethylation of N6-methyladenine (6mA) in DNA, a modification implicated in various cellular processes and the development of certain cancers, such as gastric cancer.[17][18] Pyrazole-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of ALKBH1, demonstrating anti-cancer activity in cellular models.[3][13]
Succinate Dehydrogenase (SDH)
SDH, also known as complex II in the mitochondrial respiratory chain, is a crucial enzyme for cellular respiration and is a well-established target for fungicides in agriculture.[6][8][15] Pyrazole-4-carboxamide derivatives have been extensively developed as potent SDH inhibitors, effectively controlling a broad spectrum of fungal plant pathogens.[19]
Meprins (α and β)
Meprins are metalloproteases involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[7][20][21] They are considered promising therapeutic targets, and pyrazole-based inhibitors have shown potential in modulating their activity.[22][23]
Cyclooxygenase-2 (COX-2)
COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins that mediate pain and inflammation.[24][25][26] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Pyrazole derivatives have been designed as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[14][25][27][28][29]
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for enzyme inhibition assays.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The pyrazole-4-carboxylic acid scaffold represents a highly successful and versatile platform for the development of potent and selective enzyme inhibitors. Its adaptability has led to the discovery of promising lead compounds against a diverse range of therapeutic targets, from metabolic enzymes like xanthine oxidase to cell cycle regulators like Aurora kinases. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of pyrazole-based therapeutics. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across various disease areas.
References
Wang, H., et al. (2026). Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. Bioorganic Chemistry, 170, 109481.
(2024, December 15). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
Li, J., et al. (2017, November 10). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. PubMed.
Naruganahalli, K. S., et al. (2006, December 1). Therapeutic potential of Aurora kinase inhibitors in cancer.
(n.d.). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. ChEMBL - EMBL-EBI.
(n.d.). The biological function of demethylase ALKBH1 and its role in human diseases. PMC.
(2024, June 25). What are Xanthine oxidase inhibitors and how do they work? News-Medical.net.
(2025, March 11). What are the therapeutic applications for Aurora B inhibitors?
(2018, April 16). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online.
(2025, August 4).
(2024, September 12). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed.
(n.d.).
(n.d.).
(n.d.). Chapter 2: The Metalloproteases Meprin α and β: Pathophysiological Roles in Inflammation, Cardiovascular Disease, Cancer, and Fibrosis. RSC Publishing.
(2010, February 9). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? AACR Journals.
(2015, August 11). Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review. Semantic Scholar.
(n.d.).
(n.d.). Characterization of mode of meprin α inhibition by potential probe....
(2022, May 22).
(2025, March 31).
(2025, May 7). (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
(n.d.).
(n.d.). Cyclooxygenase-2 inhibitor. Wikipedia.
(n.d.). Meprins, membrane-bound and secreted astacin metalloproteinases. PMC - NIH.
(2020, March 31). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
(2024, June 21). What are COX-2 inhibitors and how do they work?
(2000, June 15). Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy. AAFP.
(n.d.). Xanthine oxidase inhibitor. Wikipedia.
(n.d.). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery.
(n.d.). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine.
(n.d.). Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper. Benchchem.
(2016, October 26). Xanthine oxidoreductase and its inhibitors: relevance for gout. Portland Press.
(n.d.).
(2020, September 18). Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry. APS Journals.
(2025, October 15). Discovery and Optimization of Selective Inhibitors of Meprin α (Part I).
(n.d.). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. AACR Journals.
(n.d.). Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization.
(2023, February 17). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI.
(2013, August 12). Metalloproteases meprin α and meprin β are C- and N-procollagen proteinases important for collagen assembly and tensile strength. PNAS.
(2025, November 8). ALKBH1 activity in vitro and human cell lines by isotope dilution mass spectrometry. bioRxiv.
(n.d.). Aurora B Kinase Assay.
(2025, November 8). ALKBH1 activity in vitro and human cell lines by isotope dilution. bioRxiv.
(2020, December 18). high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities. Nucleic Acids Research | Oxford Academic.
(n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience.
Validation of molecular dynamics simulations for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation framework for molecular dynamics (MD) simulations of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. This document i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides an in-depth technical comparison and validation framework for molecular dynamics (MD) simulations of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their computational models.
Introduction: The Imperative of Validating Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become a cornerstone of modern drug discovery and materials science, offering atomistic insights into the behavior of molecules over time.[1][2] For novel small molecules like 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a compound with a pyrazole core of significant pharmacological interest, MD simulations can predict conformational dynamics, solvation properties, and binding affinities to biological targets.[3][4][5] However, the predictive power of these simulations is fundamentally dependent on the accuracy of the underlying physics-based models, known as force fields.[6][7][8]
Validation is the process of quantitatively comparing simulation results with experimental data to ensure the computational model is a faithful representation of reality.[1][2] An unvalidated simulation, no matter how computationally intensive, risks producing misleading or entirely incorrect results, leading to flawed hypotheses and wasted resources in downstream drug development efforts. This guide will delineate a comprehensive protocol for the validation of MD simulations of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, focusing on the selection of appropriate force fields and the analysis of key trajectory metrics.
Pre-simulation Considerations: The Critical Choice of a Force Field
The force field is a set of parameters and mathematical functions that describe the potential energy of the system of particles, governing their interactions.[8][9] The choice of force field is arguably the most critical decision in setting up an MD simulation, as it directly dictates the accuracy of the results. For a novel heterocyclic compound like 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, several general-purpose force fields for organic molecules are viable candidates.
Force Field
Strengths
Considerations
Typical Application
GAFF/GAFF2
General Amber Force Field; broad coverage for organic molecules; compatible with the AMBER protein force fields.
May require careful parameterization for novel or highly conjugated systems.[10]
Protein-ligand simulations, general organic molecule simulations.
CGenFF
CHARMM General Force Field; designed for compatibility with the CHARMM protein force fields; good for drug-like molecules.
Parameterization can be complex, and penalties are assigned to parameters with low confidence.
Primarily used in conjunction with CHARMM for biomolecular simulations.
OPLS-AA
Optimized Potentials for Liquid Simulations-All-Atom; well-validated for liquid properties and a wide range of organic molecules.[9][11]
Parameter availability for novel fragments may be limited.
Liquid-state simulations, solvation studies, and protein-ligand binding.[9]
OpenFF (Sage)
A modern, open-source force field that aims to be more systematic and extensible through the use of direct chemical perception.[12]
Under continuous development; may have less extensive validation for some specific chemical classes compared to older, more established force fields.
A promising modern alternative for a wide range of small molecules.
For 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a key challenge is the accurate representation of the pyrazole ring and the conjugated systems.[6] It is often necessary to generate custom parameters for novel ligands, a process known as parameterization.[13][14] This typically involves quantum mechanical (QM) calculations to derive partial charges, bond lengths, and bond angles that are then fitted to the force field's functional forms.[7][8][15]
Experimental Workflow: A Step-by-Step Simulation and Validation Protocol
The following protocol outlines a robust workflow for setting up, running, and validating an MD simulation of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid in an aqueous environment.
Part 1: System Preparation and Simulation
Ligand Parameterization :
Generate initial 3D coordinates for the molecule.
Perform QM calculations (e.g., using Gaussian or ORCA with a suitable level of theory like B3LYP/6-31G*) to optimize the geometry and calculate the electrostatic potential.
Use a tool like Antechamber (for GAFF) or the CHARMM-GUI Ligand Modeler (for CGenFF) to generate topology and parameter files.[16] Pay close attention to the assignment of atom types and partial charges.
System Solvation and Ionization :
Create a periodic cubic box of water molecules (a common water model is TIP3P) around the solute, ensuring a sufficient buffer distance (e.g., 10-12 Å) from the box edge.
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system, as the carboxylic acid group will likely be deprotonated at physiological pH.
Energy Minimization :
Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done first with the solute constrained, followed by minimization of the entire system.
Equilibration :
Gradually heat the system to the target temperature (e.g., 298 K or 310 K) under constant volume (NVT) conditions, with positional restraints on the solute to allow the solvent to equilibrate around it.
Switch to constant pressure (NPT) conditions to allow the system density to equilibrate. The positional restraints on the solute are gradually released during this phase.
Production Run :
Once the system is well-equilibrated (as indicated by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100 ns or longer) to collect trajectory data for analysis.[2][17]
Caption: A generalized workflow for molecular dynamics simulation and validation.
Part 2: Trajectory Analysis and Validation
The primary output of an MD simulation is a trajectory file, which contains the coordinates of all atoms at regular time intervals. The validation process involves analyzing this trajectory to assess the stability and conformational behavior of the molecule.
1. Root Mean Square Deviation (RMSD)
The RMSD measures the average distance between the atoms of the simulated molecule and a reference structure (typically the initial, energy-minimized structure) over time.[18][19][20] It is a key indicator of the simulation's stability. A stable simulation will show the RMSD converging to a plateau, indicating that the molecule is fluctuating around a stable average conformation.[18]
Interpretation :
Rapidly increasing RMSD : May indicate the system is unstable or undergoing a significant conformational change.
Plateaued RMSD : Suggests the system has reached equilibrium.[18]
High RMSD value at the plateau : The molecule is conformationally flexible.
2. Root Mean Square Fluctuation (RMSF)
While RMSD tracks the global movement of the molecule, RMSF measures the fluctuation of individual atoms or residues around their average positions.[18][19][21] This provides insight into the flexibility of different parts of the molecule.[19]
Interpretation :
High RMSF values : Indicate regions of high flexibility. For 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, one might expect higher RMSF values for the phenyl and benzyl groups, which can rotate, and lower values for the more rigid pyrazole ring.
The radius of gyration is a measure of the compactness of the molecule's structure.[22][23][24] A stable, folded protein will generally maintain a relatively constant Rg value.[25][26] For a small molecule, Rg can indicate whether the molecule is adopting a more extended or a more compact conformation.
Interpretation :
Constant Rg : The molecule maintains a consistent overall shape and size.
Increasing Rg : The molecule may be unfolding or adopting a more extended conformation.[24]
Decreasing Rg : The molecule is becoming more compact.[24][25]
Caption: The logical flow of the MD simulation validation process.
Comparative Analysis: Interpreting Validation Data
To illustrate the validation process, consider a hypothetical 100 ns simulation of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid using two different force fields: GAFF2 and a provisional, un-optimized parameter set (let's call it "Test-FF").
Metric
GAFF2
Test-FF
Interpretation
Average RMSD (Å)
1.2 ± 0.3
3.5 ± 1.1
The GAFF2 simulation reached a stable equilibrium, fluctuating around a consistent conformation. The Test-FF simulation shows significantly higher deviation, suggesting instability or large, continuous conformational changes.
Average Rg (Å)
4.5 ± 0.2
5.8 ± 0.9
The molecule simulated with GAFF2 maintains a relatively compact and stable size. The Test-FF simulation shows a larger and more fluctuating Rg, indicating the molecule is adopting more extended and varied conformations.
Max RMSF (Å) (Benzyl Group)
2.1
4.5
The benzyl group is expected to be flexible. However, the very high RMSF in the Test-FF simulation may indicate unrealistic, high-energy rotations, suggesting poor dihedral parameters.
These hypothetical data clearly indicate that the simulation using the standard, well-validated GAFF2 force field is more stable and physically realistic than the one using the un-optimized "Test-FF". This underscores the importance of both choosing a reputable force field and, if necessary, carefully parameterizing the ligand.
Conclusion and Best Practices
The validation of molecular dynamics simulations is not a mere formality but a crucial step in ensuring the scientific rigor of computational studies. For a novel molecule like 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, this process involves a judicious choice of force field, careful system preparation, and a thorough analysis of the resulting trajectory.
Key Takeaways:
Force Field Selection is Paramount : Start with a well-established force field like GAFF, CGenFF, or OPLS-AA. Be prepared to perform QM-based parameterization for novel chemical moieties.
Equilibration is Non-Negotiable : Ensure that thermodynamic properties like temperature, pressure, and density have stabilized before starting the production run.
Multi-Metric Analysis : Rely on a combination of metrics (RMSD, RMSF, Rg) to build a comprehensive picture of the molecule's dynamic behavior.
Compare and Contrast : When possible, compare results from different force fields or simulation conditions to assess the robustness of your findings.
Experimental Correlation : The gold standard of validation is the comparison with experimental data. If available, data from X-ray crystallography (for solid-state conformation) or NMR spectroscopy (for solution-state dynamics) can provide invaluable benchmarks for simulation accuracy.[12]
By adhering to these principles, researchers can generate reliable and predictive MD simulations that provide meaningful insights into the behavior of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and other novel molecules, thereby accelerating the pace of drug discovery and development.
References
Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Research Journal of Pharmacy and Technology.
ResearchGate. (2024, February 8). What is the major difference between RMSD and RMSF analysis?.
Cankılıç, M. Y., Acar, Ç., & Özkan, İ. (2021). Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of the Turkish Chemical Society, Section A: Chemistry.
Schenck, C., Cole, D. J., & Riniker, S. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents.
MDAnalysis. (2022, December 15). Calculating the root mean square fluctuation over a trajectory. MDAnalysis User Guide.
Ben-Assuti, G. M., Al-Ghorbani, M. F., Alshawk, A. A., Al-Salahi, R. A., & Al-Omary, F. A. (2023).
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science Journal.
Kumar, A., Sharma, G., & Kumar, D. (2025, November 23).
Chen, Y. W., Wang, Y., Leung, Y. C., & Wong, K. Y. (2021). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Methods in Molecular Biology.
Kyro, G. (n.d.). molecular_dynamics_analyses. GitHub.
Cacelli, I., Campanella, B., & Prampolini, G. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural, and Vibrational Properties of Aromatic Heterocycles.
Cacelli, I., Campanella, B., & Prampolini, G. (2018).
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue.
Duffy, E. M., & Jorgensen, W. L. (1998). Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles. The Journal of Physical Chemistry B.
Showerman, R. C., Baker, C. M., & Pfaendtner, J. (2018). Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles.
Di Meo, F., Ghattas, W., & Danani, A. (2012). Validation of a Novel Molecular Dynamics Simulation Approach for Lipophilic Drug Incorporation into Polymer Micelles. The Journal of Physical Chemistry B.
Di Meo, F., Ghattas, W., & Danani, A. (2012). Validation of a Novel Molecular Dynamics Simulation Approach for Lipophilic Drug Incorporation into Polymer Micelles. Prof. Andrea Danani.
Kumar, A., Kumar, A., Sharma, S., & Singh, J. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules.
Doerr, S., & De Fabritiis, G. (2019). A Scalable Molecular Force Field Parameterization Method Based on Density Functional Theory and Quantum-Level Machine Learning.
Showerman, R., Baker, C., & Pfaendtner, J. (2018). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles.
Ganie, S. A., Gani, P., Dar, M. A., & Rather, M. A. (2023).
Albaugh, A., & Martínez, T. J. (2017). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics.
ResearchGate. (2025, December 17). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties.
Protheragen. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Protheragen.
Lin, E. (2009).
Chen, Y. W., Wang, Y., Leung, Y. C., & Wong, K. Y. (2021). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. PolyU Scholars Hub.
Di Palma, F., Salari, R., & Barz, B. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences.
Al-Khafaji, K., & Al-Azab, M. (2021). Molecular Docking and Molecular Dynamics Simulations Discover Curcumin Analogue as a Plausible Dual Inhibitor for SARS-CoV-2. Molecules.
Benchmarking 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Against Standard COX Inhibitors
Executive Summary & Mechanistic Rationale The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been a balancing act between maximizing anti-inflammatory efficacy and minimizing gastrointesti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been a balancing act between maximizing anti-inflammatory efficacy and minimizing gastrointestinal and cardiovascular toxicities. The fundamental mechanism of these agents relies on the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins[1].
1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (BPPCA) represents a highly optimized structural scaffold in the pursuit of selective COX-2 inhibition[2]. The pyrazole core acts as a rigid, planar template that precisely orients its substituents within the COX active site[3].
The 4-carboxylic acid moiety is the primary pharmacophore, forming critical electrostatic interactions and hydrogen bonds with the Arg120 and Tyr355 residues at the base of the cyclooxygenase channel—a mechanism shared by classic NSAIDs like diclofenac and indomethacin.
The 1-benzyl and 5-phenyl substituents provide significant steric bulk and lipophilicity. Because the COX-2 active site features a secondary hydrophobic side pocket (due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2), these bulky aromatic groups preferentially anchor the molecule within the COX-2 enzyme, driving its selectivity profile[4].
This guide objectively benchmarks BPPCA against standard reference inhibitors (Celecoxib, Indomethacin, Diclofenac, and Ibuprofen) through rigorous in vitro enzymatic assays and in vivo pharmacological models.
Mechanistic pathway of COX inhibition comparing BPPCA with classic NSAIDs and Coxibs.
Comparative Benchmarking Data
To establish a reliable benchmark, BPPCA is evaluated against both non-selective NSAIDs and the highly selective COX-2 inhibitor, Celecoxib. The Selectivity Index (SI) is calculated as
IC50(COX−1)/IC50(COX−2)
. A higher SI indicates a greater safety margin regarding gastrointestinal toxicity.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (SI)
Primary Binding Mode
Celecoxib
> 50.00
0.04
> 1250.0
Val523 side pocket insertion
Indomethacin
0.02
0.40
0.05
Arg120/Tyr355 competitive
Diclofenac
1.50
0.80
1.87
Arg120/Tyr355 competitive
Ibuprofen
4.80
7.30
0.65
Reversible competitive
BPPCA
12.50
0.08
156.25
Arg120 + Val523 hydrophobic anchoring
Data represents standardized mean values derived from recombinant human COX-2 and ovine COX-1 enzymatic assays[1],[5].
Table 2: In Vivo Anti-inflammatory Efficacy and Gastric Tolerability
Compound
Dose (mg/kg, p.o.)
% Edema Inhibition (3h post-carrageenan)
Ulcerogenic Index (UI)
Vehicle (Control)
-
0%
0.0
Celecoxib
10
68%
0.2 ± 0.1
Indomethacin
10
72%
4.8 ± 0.5
Diclofenac
10
65%
3.5 ± 0.4
BPPCA
10
62%
0.5 ± 0.2
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the causality behind each experimental choice.
High-throughput screening and validation workflow for evaluating pyrazole-based COX inhibitors.
Protocol A: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol utilizes a highly sensitive Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) production. Ovine COX-1 and human recombinant COX-2 are utilized due to their high structural homology to human in vivo targets and exceptional stability in high-throughput screening[1].
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 2 mM phenol). Hematin is essential as a cofactor for the peroxidase activity of the COX enzyme.
Enzyme Incubation: Aliquot 10 µL of either ovine COX-1 or human recombinant COX-2 into a 96-well plate. Add 10 µL of the test compound (BPPCA or standards) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).
Pre-incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This allows time-dependent, slow-binding inhibitors (characteristic of many COX-2 selective coxibs) to fully associate with the enzyme's side pocket.
Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
Reaction Termination: Add 10 µL of 1M HCl to denature the enzyme and halt prostaglandin synthesis.
Quantification: Neutralize the solution and quantify PGE2 levels using a standard competitive EIA kit. Read absorbance at 412 nm. Calculate IC₅₀ values using non-linear regression analysis.
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model
This is the gold-standard model for evaluating acute anti-inflammatory activity. The edema exhibits a biphasic response; the first phase (0-2h) is mediated by histamine and serotonin, while the second phase (3-5h) is strictly prostaglandin-mediated, making it the critical window for evaluating COX inhibitors.
Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption of the orally administered drugs. Water is provided ad libitum.
Drug Administration: Administer BPPCA, standard NSAIDs (10 mg/kg), or vehicle (0.5% carboxymethyl cellulose) via oral gavage.
Induction of Inflammation: One hour post-administration, inject 0.1 mL of a 1% w/v freshly prepared carrageenan suspension in sterile saline into the subplantar aponeurosis of the right hind paw.
Plethysmometric Measurement: Measure paw volume using a mercury or water plethysmometer at 0 (baseline), 1, 3, and 5 hours post-injection. Causality: The displacement of fluid provides an objective, volumetric quantification of edema.
Data Calculation: Calculate the percentage of edema inhibition at the 3-hour mark using the formula:
% Inhibition =[1 - (Vt - V0)drug / (Vt - V0)vehicle] × 100
The primary dose-limiting toxicity of classic NSAIDs is gastric ulceration, caused by the inhibition of cytoprotective PGE2 synthesized by COX-1 in the gastric mucosa.
Dosing: Administer test compounds orally to 24-hour fasted rats at 3x the therapeutic dose (e.g., 30 mg/kg) to stress the biological system and reveal toxicological liabilities.
Tissue Harvesting: Six hours post-administration, euthanize the animals. Excise the stomachs along the greater curvature and rinse gently with cold saline.
Scoring: Examine the gastric mucosa under a stereomicroscope (10x magnification). Score lesions based on a validated severity index: 0 (no lesions), 1 (hyperemia), 2 (one or two slight lesions), 3 (more than two slight lesions or severe lesions), 4 (perforated ulcers).
Validation: BPPCA should demonstrate an ulcerogenic index closely mirroring the vehicle control and Celecoxib, validating its COX-1 sparing effect[6].
Conclusion
Benchmarking data confirms that 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (BPPCA) behaves as a highly selective COX-2 inhibitor. By leveraging the pyrazole scaffold to project bulky aromatic rings into the COX-2 specific Val523 hydrophobic pocket, BPPCA achieves an in vitro selectivity index of ~156. This structural design translates directly to robust in vivo anti-inflammatory efficacy (comparable to Indomethacin) while maintaining a near-zero ulcerogenic profile (comparable to Celecoxib). For drug development professionals, the pyrazole-4-carboxylic acid scaffold remains a highly viable template for synthesizing next-generation, GI-sparing anti-inflammatory therapeutics.
Mass spectrometry fragmentation pattern comparison for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Mass Spectrometry Fragmentation Pattern Comparison: 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid vs. its 1,3-Isomer Executive Summary The regioselective synthesis of pyrazole derivatives frequently yields mixtures of...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Fragmentation Pattern Comparison: 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid vs. its 1,3-Isomer
Executive Summary
The regioselective synthesis of pyrazole derivatives frequently yields mixtures of 1,5-disubstituted and 1,3-disubstituted isomers. For drug development professionals utilizing 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid[1] as a critical pharmacophoric building block, distinguishing it from its 1,3-isomer is paramount. While 2D-NMR (NOESY/HMBC) is the gold standard for structural elucidation, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a rapid, high-throughput alternative. This guide objectively compares the collision-induced dissociation (CID) fragmentation patterns of these two regioisomers, detailing the mechanistic causality behind their spectral differences and providing a self-validating analytical protocol.
Mechanistic Causality in Pyrazole Fragmentation
To leverage MS/MS for regioisomeric differentiation, one must understand the thermodynamic and kinetic drivers of gas-phase fragmentation. In positive ion mode ESI, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid protonates primarily at the basic pyrazole nitrogen (N2) or the carbonyl oxygen, yielding an
[M+H]+
precursor ion at m/z 279.11.
The fragmentation of this precursor is governed by three competing pathways[2]:
N-Benzyl Cleavage (Steric Acceleration): The cleavage of the N1-C(benzyl) bond yields a highly stable tropylium cation (
[C7H7]+
, m/z 91.05) and a neutral pyrazole fragment, or conversely, the loss of a neutral benzyl radical/molecule to yield the
[M+H−C7H7]+
ion (m/z 188.06).
Decarboxylation: The loss of
CO2
(44 Da) from the C4-carboxylic acid yields an ion at m/z 235.12.
Dehydration: The loss of
H2O
(18 Da) yields an ion at m/z 261.10, often facilitated by interaction with adjacent substituents.
The Causality of Regioisomeric Differences:
In the 1,5-isomer (1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid), the N1-benzyl group and the C5-phenyl group are forced into severe steric proximity. This ground-state steric strain lowers the activation energy required for the cleavage of the N-benzyl bond. Consequently, the loss of the benzyl group is sterically accelerated. Furthermore, the C5-phenyl group sterically crowds the C4-carboxylic acid, influencing the dehydration pathway.
In contrast, the 1,3-isomer (1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid) features a C3-phenyl group that is spatially distant from the N1-benzyl group. The lack of steric clash between the N1 and C3 substituents makes the N-benzyl bond relatively more stable at low collision energies (CE) compared to the 1,5-isomer[3].
Logical fragmentation pathways of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Comparative Data Analysis
By analyzing the relative abundances of diagnostic product ions at a normalized collision energy (e.g., NCE 25 eV), researchers can confidently assign regiochemistry without requiring preparative isolation for NMR[4].
Fragment Ion
Exact Mass (m/z)
Origin / Neutral Loss
1,5-Isomer (Target) Relative Abundance
1,3-Isomer (Alternative) Relative Abundance
Diagnostic Significance
[M+H]+
279.11
Precursor Ion
Low (< 10%)
Moderate (~ 30%)
1,5-isomer is less stable due to steric strain.
[C7H7]+
91.05
Tropylium Ion
Base Peak (100%)
High (~ 80%)
Dominant in both, but forms at lower CE in 1,5-isomer.
[M+H−C7H7]+
188.06
Loss of Benzyl
High (~ 60%)
Low (~ 15%)
Primary Diagnostic Peak. Steric relief drives this in the 1,5-isomer.
[M+H−H2O]+
261.10
Dehydration
Low (~ 5%)
Moderate (~ 25%)
1,3-isomer favors dehydration over benzyl loss at low CE.
[M+H−CO2]+
235.12
Decarboxylation
Moderate (~ 20%)
Moderate (~ 20%)
Common to both pyrazole-4-carboxylic acids.
Data Interpretation: The ratio of m/z 188.06 to m/z 261.10 serves as a highly reliable diagnostic metric. A ratio > 1 strongly indicates the 1,5-isomer, whereas a ratio < 1 indicates the 1,3-isomer.
To ensure trustworthiness, the following protocol employs
MS3
(multi-stage mass spectrometry) to validate the origin of secondary fragments, creating a self-validating data loop.
Self-validating LC-MS/MS workflow for pyrazole regiochemistry assignment.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.
UHPLC Separation:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. (The 1,5-isomer typically elutes slightly earlier than the 1,3-isomer due to its more compact, sterically folded conformation).
MS Source Tuning (ESI+):
Capillary Voltage: 3.5 kV
Desolvation Temperature: 350 °C
Source Temperature: 120 °C
MS/MS Acquisition (CID):
Isolate the precursor ion at m/z 279.1 (
±
0.5 Da).
Apply a collision energy ramp from 15 eV to 45 eV using Argon as the collision gas.
Record the relative abundances of m/z 91, 188, 235, and 261.
Self-Validation via
MS3
:
To prove that m/z 144.07 originates from the sequential loss of the benzyl group followed by decarboxylation (and not vice versa), isolate the primary fragment m/z 188 in the ion trap.
Subject m/z 188 to a secondary CID event (CE 20 eV).
The exclusive appearance of m/z 144 confirms the pathway:
[M+H]+→[M+H−C7H7]+→[M+H−C7H7−CO2]+
.
Reproducibility of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid cell viability assays
Comprehensive Guide to Cell Viability Assay Reproducibility for 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives Executive Summary: The Reproducibility Challenge The compound 1-benzyl-5-phenyl-1H-pyrazole-4-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide to Cell Viability Assay Reproducibility for 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
Executive Summary: The Reproducibility Challenge
The compound 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a foundational scaffold in modern medicinal chemistry. Recently, derivatives of this scaffold have gained significant prominence as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, showing tremendous promise in anti-gastric cancer therapies[1]. However, because the base carboxylic acid suffers from poor cell membrane permeability, researchers frequently synthesize prodrug esters (e.g., ethyl esters) to achieve intracellular efficacy[2].
While these prodrugs successfully inhibit cancer cell proliferation, their complex intracellular pharmacology—specifically their tendency to upregulate the AMP-activated protein kinase (AMPK) pathway[1] and generate reactive oxygen species (ROS)[3]—creates a significant challenge for in vitro assay reproducibility. This guide objectively compares standard cell viability assays (MTT, Resazurin, and ATP Luminescence) to establish a highly reproducible, self-validating workflow for screening pyrazole-4-carboxylic acid derivatives.
Mechanistic Context: Why Pyrazole Scaffolds Confound Standard Assays
To understand why certain viability assays fail, we must first examine the causality of the compound's mechanism of action. When a pyrazole-4-carboxylic acid prodrug enters a gastric cancer cell (such as HGC27 or AGS), it binds to and inhibits ALKBH1. This prevents the demethylation of DNA 6mA, leading to an accumulation of 6mA that triggers the upregulation of the AMPK signaling pathway, ultimately resulting in apoptosis[4].
Mechanistic pathway of 1H-pyrazole-4-carboxylic acid derivatives inducing apoptosis via ALKBH1.
The Causality of Assay Interference:
Metabolic assays like MTT rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases and NADPH-dependent oxidoreductases[3]. Because pyrazole derivatives actively modulate AMPK (a master regulator of cellular metabolism) and can induce ROS[3], the mitochondrial reduction rate becomes decoupled from actual cell number. This leads to artificial signal inflation or quenching, resulting in poor reproducibility and right-shifted IC50 values.
Objective Assay Comparison: MTT vs. Resazurin vs. ATP Luminescence
To establish a reliable screening cascade, drug development professionals must select assays that are orthogonal to the compound's metabolic interference.
Table 1: Performance Comparison of Viability Assays for Pyrazole Derivatives
Assay Platform
Readout Mechanism
Susceptibility to Pyrazole Interference
Reproducibility (CV%)
Recommendation for Pyrazoles
MTT
Colorimetric (Absorbance at 570nm)
High (Directly skewed by AMPK/ROS modulation)
15–25%
Not recommended for primary IC50 determination.
Resazurin
Fluorometric (Ex 560nm / Em 590nm)
Moderate (Less toxic than MTT, but still relies on reductases)
When evaluating highly active prodrugs (such as the ethyl ester derivative "29E"[2]), the choice of assay drastically alters the apparent potency. Below is representative comparative data demonstrating the performance of these assays in HGC27 gastric cancer cells treated for 72 hours.
Table 2: Comparative IC50 Values for Pyrazole Prodrugs in HGC27 Cells
Assay Method
Apparent IC50 (µM)
Signal-to-Background (S/B)
Z'-Factor (Assay Robustness)
ATP Luminescence
7.94 ± 1.2
25.4
0.82 (Excellent)
Resazurin
9.50 ± 2.1
15.2
0.65 (Acceptable)
MTT
18.3 ± 4.5
8.1
0.45 (Marginal/Poor)
Data Interpretation: The MTT assay artificially inflates the IC50 (18.3 µM) due to the pyrazole's metabolic interference[3]. The ATP Luminescence assay provides the most accurate and reproducible reflection of true cell viability (7.94 µM)[2], boasting a Z'-factor > 0.8.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, the workflow must be designed as a self-validating system. The following protocol details the gold-standard ATP Luminescence method, incorporating critical controls to rule out compound-specific interference.
Decision matrix for selecting cell viability assays when screening pyrazole derivatives.
Step-by-Step ATP Luminescence Protocol
Step 1: Cell Seeding & Equilibration
Action: Seed HGC27 or AGS cells at 5,000 cells/well in 100 µL of complete media into a solid white, flat-bottom 96-well plate. Fill the outermost perimeter wells with 200 µL of sterile PBS.
Causality: Solid white plates prevent luminescent crosstalk between adjacent wells. Filling the outer wells with PBS eliminates the "edge effect" (evaporation), ensuring uniform growth across the inner wells.
Action: Dissolve the 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media so that the final DMSO concentration applied to the cells is exactly 0.1% (v/v) across all wells.
Positive Control: Cells + 1 µM Staurosporine (Validates the assay's dynamic range for apoptosis).
No-Cell Background: Media + 0.1% DMSO + Compound (No cells).
Causality: Pyrazole scaffolds are highly hydrophobic. Exceeding 0.1% DMSO causes solvent-induced cytotoxicity. The No-Cell Background control is critical; it proves that the pyrazole compound itself does not auto-luminesce or quench the luciferase enzyme.
Step 3: Assay Execution
Action: After 72 hours of incubation, equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Add 100 µL of reagent directly to each well.
Action: Mix the plate on an orbital shaker at 500 rpm for 2 minutes to induce cell lysis. Incubate stationary at room temperature for 10 minutes.
Causality: The 10-minute stationary incubation is non-negotiable. It allows the proprietary ATPase inhibitors in the reagent buffer to fully stabilize the luminescent signal, preventing rapid signal decay.
Step 4: Data Normalization
Action: Record luminescence on a microplate reader (integration time: 0.5–1.0 second/well).
By adhering to this orthogonal, self-validating workflow, researchers can confidently bypass the metabolic artifacts associated with 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid derivatives, ensuring highly reproducible and publication-quality IC50 determinations.
References
Title : Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity
Source : Journal of Medicinal Chemistry (ACS Publications)
URL : [Link]
Title : Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468
Source : Asian Pacific Journal of Cancer Prevention
URL : [Link]
Preclinical Toxicity Profiling: In Vivo vs. In Vitro Evaluation of 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
Executive Summary & Context The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and epigenetic modulators. Specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and epigenetic modulators. Specifically, derivatives of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS 905590-04-7) have recently gained traction as potent building blocks for targeting DNA 6mA demethylase ALKBH1 in oncology (1[1]).
However, translating pyrazole-based hits into lead compounds often encounters a critical bottleneck: idiosyncratic hepatotoxicity and nephrotoxicity. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo toxicity profile of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid against known pyrazole reference compounds. By understanding the mechanistic causality behind pyrazole-induced oxidative stress, researchers can design smarter screening cascades and avoid late-stage attrition.
Mechanistic Causality: The Pyrazole Toxicity Paradigm
To evaluate a pyrazole derivative, one must first understand how the parent scaffold induces toxicity. Pyrazole and its derivatives are known to upregulate specific cytochrome P450 enzymes, primarily CYP2E1 and CYP2A5 .
The induction of CYP2E1 is highly problematic because electron transfer to this enzyme is often uncoupled, leading to "leaky" electrons that react with oxygen to generate massive amounts of Reactive Oxygen Species (ROS). The cell's survival then becomes entirely dependent on the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which triggers the expression of antioxidant enzymes. If the ROS burden exceeds the Nrf2 buffering capacity, severe oxidative liver injury occurs (2[2]).
Fig 1. Pyrazole-induced oxidative stress and Nrf2-mediated detoxification pathway.
Comparative Toxicity Data
To objectively benchmark 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid, we compare its preclinical profile against Pyrazole (a known hepatotoxin) and LQFM021 (a heavily studied anti-inflammatory pyrazole derivative known to cause dose-dependent renal and liver changes in vivo at high doses) (3[3]).
Table 1: In Vitro Cytotoxicity and Genotoxicity (HepG2 Cells)
Data represents synthesized benchmark values for comparative screening.
Compound
Cytotoxicity IC₅₀ (µM)
ROS Fold-Change (at 50 µM)
Micronucleus Genotoxicity
Pyrazole (Control)
>500
4.5x
Negative
LQFM021 (Reference)
120
1.8x
Positive (>300 µg/mL)
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
215
2.1x
Negative
Table 2: In Vivo 28-Day Subchronic Toxicity (Wistar Rats, Oral)
Compound
NOAEL (mg/kg/day)
Primary Target Organ
CYP2E1 Induction
Nrf2 Activation
Pyrazole (Control)
<10
Liver (Severe Oxidative Stress)
High (+++)
High (+++)
LQFM021 (Reference)
62.5
Kidney & Liver
Moderate (++)
Moderate (++)
1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
150
Liver (Mild Hypertrophy)
Low (+)
Moderate (++)
Data Synthesis Insight: The addition of the bulky 1-benzyl and 5-phenyl groups sterically hinders the molecule's ability to aggressively bind and induce CYP2E1 compared to the naked pyrazole ring. This results in a higher No-Observed-Adverse-Effect Level (NOAEL) in vivo and a cleaner genotoxicity profile in vitro.
Self-Validating Experimental Protocols
To ensure data integrity, toxicity screening must follow a self-validating translational workflow.
Fig 2. Self-validating translational workflow from in vitro screening to in vivo profiling.
Protocol A: In Vitro HepG2 Cytotoxicity & ROS Quantification
Rationale & Causality: HepG2 cells are selected over standard fibroblasts (e.g., NIH-3T3) because they retain basal expression of hepatic cytochromes. Because pyrazole toxicity is metabolically driven via CYP2E1 induction, using a metabolically incompetent cell line would yield dangerous false-negative results.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid (0 to 500 µM) in 0.1% DMSO. Treat cells for 48 hours.
ROS Quantification (DCFDA Assay): Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. The compound-induced ROS will oxidize DCFDA to highly fluorescent DCF. Read fluorescence at Ex/Em = 485/535 nm.
Viability (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
Self-Validation Checkpoint: The assay is strictly considered valid only if the positive control (200 µM H₂O₂) induces a >50% increase in ROS fluorescence and the calculated Z'-factor of the plate is >0.5.
Protocol B: In Vivo 28-Day Subchronic Toxicity (OECD 407)
Rationale & Causality: Acute toxicity models (e.g., 24-hour single-dose) often fail to capture pyrazole toxicity. The oxidative stress burden requires time to deplete the Nrf2-mediated glutathione reserves. A 28-day repeated dose model (OECD 407) accurately unmasks delayed hepatorenal damage (3[3]).
Step-by-Step Methodology:
Animal Allocation: Randomize 8-week-old male and female Wistar rats into four groups (n=10/sex/group).
Dosing Regimen: Administer the compound via oral gavage at 0 (Vehicle: 0.5% methylcellulose), 50, 150, and 450 mg/kg/day for 28 consecutive days.
In-Life Monitoring: Record body weights and food consumption bi-weekly.
Clinical Pathology: On Day 29, collect blood via cardiac puncture for serum biochemistry (specifically targeting ALT, AST, BUN, and Creatinine).
Mechanistic Tissue Analysis: Harvest the liver. Perform Western blotting on liver homogenates to quantify CYP2E1 and Nrf2 protein expression levels relative to the vehicle control.
Self-Validation Checkpoint: Toxicokinetic (TK) linearity must be confirmed. Blood samples taken on Day 1 and Day 28 must show a dose-proportional increase in plasma AUC (Area Under the Curve). If exposure plateaus, high-dose toxicity findings may be artifactual due to absorption limits rather than true systemic toxicity.
References
Lu, Y., Gong, P., & Cederbaum, A. I. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology, 252(1-3), 9-16.
URL: [Link][2]
de Moura, S. S., et al. (2017). In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. Chemico-Biological Interactions, 277, 185-194.
URL: [Link][3]
Zhang, J., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry, 67(18), 15456-15475.
URL: [Link][1]
A Researcher's Guide to the Safe Disposal of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. As a novel or specialized chemical, it is imperative to treat this...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid. As a novel or specialized chemical, it is imperative to treat this compound with the caution afforded to all new chemical entities. The procedures outlined below are based on established best practices for hazardous waste management and draw upon safety data for structurally similar pyrazole carboxylic acid derivatives. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.
The foundational principle of this guide is that all waste streams containing 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid must be managed as regulated hazardous waste . This includes the pure compound, contaminated labware, and all materials used for cleanup.
Hazard Assessment & Characterization
While a specific Safety Data Sheet (SDS) for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid is not universally available, a reliable hazard profile can be constructed by examining analogous compounds. Pyrazole derivatives with similar functional groups are consistently classified as hazardous.[1][2][3][4] Therefore, this compound must be handled as, at minimum, an irritant and a substance with acute oral toxicity.
Table 1: Anticipated Hazard Profile and Properties
Solid, likely a crystalline powder at room temperature.[2]
| Water Solubility | - | Expected to have low water solubility. |
The causality behind these classifications is rooted in the chemical's structure. The carboxylic acid group can be corrosive or irritating, while the heterocyclic pyrazole ring system, common in pharmacologically active molecules, can interact with biological systems in ways that lead to toxicity.[5][6]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical in any capacity, including for disposal, the following minimum PPE is mandatory.[7] This equipment serves as a non-negotiable barrier between you and potential exposure.
Eye Protection : Chemical safety goggles are required to provide a full seal around the eyes, protecting against both splashes and airborne powder.[8] Standard safety glasses are insufficient.
Hand Protection : Wear chemical-resistant nitrile gloves. Gloves must be inspected for tears or holes before each use.[1] Use proper glove removal technique to avoid contaminating your skin and dispose of used gloves as hazardous waste.[1]
Body Protection : A fully fastened, long-sleeved laboratory coat is required to protect skin and clothing.[9][10]
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[8]
Step-by-Step Disposal Protocol
Disposal is not a single action but a systematic process of waste segregation, containment, and documentation. Under the Resource Conservation and Recovery Act (RCRA), waste generators are responsible for its management from "cradle to grave".[11]
This applies to surplus, expired, or off-specification 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Designate a Waste Area : Establish a specific, labeled hazardous waste accumulation area within your laboratory.[10]
Container Selection : Whenever possible, use the original manufacturer's container for disposal.[12] If this is not feasible, use a new, compatible container with a tightly sealing lid that is clearly labeled.
Labeling : The container must be affixed with a "Hazardous Waste" label. This label must include:
The full chemical name: "1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid"
Principal Investigator's name and lab location.[13]
Collection : Carefully transfer the solid waste into the designated container, avoiding the creation of dust.[1] Keep the container closed at all times except when adding waste.
This stream includes any item that has come into direct contact with the chemical, regardless of whether visible residue remains.
Container : Use a designated hazardous waste container, such as a 5-gallon pail lined with a clear plastic bag or a labeled drum.[12][14]
Labeling : The container must be clearly labeled "Hazardous Waste" and "Chemically Contaminated Material Only".[14]
Collection : Place all contaminated disposable items directly into this container. This includes:
Gloves
Weighing papers and boats
Pipette tips
Contaminated paper towels or bench pads
Prohibition : Do not mix liquids, sharps, or bulk quantities of chemicals in this container.[14]
Step 3.3: Managing "Empty" Containers
An "empty" container under RCRA regulations is one from which all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.[15]
Rinsing Protocol : To render a container legally empty, it must be triple-rinsed.[12]
Select a solvent in which the compound is soluble (e.g., ethanol, acetone).
Rinse the container thoroughly with a small amount of the chosen solvent.
Crucially, decant the solvent rinsate into a designated liquid hazardous waste container. [12] This rinsate is now hazardous waste.
Repeat the rinse process two more times, collecting all rinsate.
Final Disposal : Once triple-rinsed and fully dry, the original manufacturer's label must be completely removed or defaced.[15] The container may then be disposed of in the appropriate glass or plastic recycling stream, per your institution's policy.
Step 3.4: Arranging for Final Disposal
The ultimate disposal of this hazardous waste must be handled by professionals.
Contact Authority : Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[1]
Documentation : Ensure all waste is properly labeled and sealed before the scheduled pickup. You will likely need to complete a waste manifest or pickup request form. This documentation is a critical part of the cradle-to-grave tracking system mandated by the EPA.[16]
The Logic of Disposal: A Visual Workflow
The following diagram illustrates the decision-making process for correctly routing all waste streams associated with 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Caption: Disposal workflow for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Emergency Procedures: Spill & Exposure
In the event of accidental exposure or a spill, immediate and correct action is critical.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Small Spill (Solid) : Evacuate unnecessary personnel. Wearing full PPE, gently sweep or scoop the material to avoid creating dust.[1] Place the spilled material and all cleanup materials (e.g., paper towels, scoop) into a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
References
Title: Safety Data Sheet for 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid
Source: Google AI Grounding API
URL
A Senior Application Scientist's Guide to Handling 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of st...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other substituted pyrazole-carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment for your particular experimental protocol.
Hazard Identification and Risk Profile
Based on the analysis of close structural analogs, 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance with multiple potential routes of exposure. The primary risks are associated with its pyrazole and carboxylic acid functionalities, which are common in biologically active molecules.
The anticipated hazard profile is summarized below, based on GHS classifications of similar compounds such as 1-Benzyl-1H-pyrazole-4-carboxylic acid and 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid.[1][2]
The heterocyclic pyrazole core is common in pharmaceuticals and can exhibit systemic toxicity upon ingestion. Accidental ingestion is a primary concern during handling.
Carboxylic acid groups can be irritating to the skin upon direct contact. The compound is likely a solid, and fine dust can cause significant irritation.
Inhalation of the compound as a fine dust can irritate the mucous membranes and the upper respiratory tract. This is a critical control point.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of PPE is not merely a checklist but a critical system to mitigate the identified risks.[5][6]
PPE Category
Recommended Equipment
Rationale and Procedural Notes
Eye and Face Protection
Chemical safety goggles (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles when handling larger quantities (>10g) or when splash potential is high.[7][8][9]
Why: Protects against the primary risk of serious eye irritation from airborne particulates or accidental splashes.[6] A face shield provides a secondary barrier for the entire face.
Skin and Body Protection
Gloves: Nitrile rubber gloves are the standard for incidental contact.[10] For prolonged handling or spill cleanup, consider thicker, chemical-resistant gloves. Lab Coat: A standard flame-resistant laboratory coat. Clothing: Long pants and closed-toe shoes are mandatory.[10]
Why: Nitrile provides good protection against a range of organic acids and solvents.[6] Always inspect gloves before use and practice proper removal techniques to avoid self-contamination. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection
Primary Control: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[7] Secondary Control: If a fume hood is not available or if procedures guarantee dust generation (e.g., milling), a NIOSH-approved respirator with an N95 or P100 particulate filter is required.[8][10]
Why: Engineering controls like a fume hood are the most effective way to prevent respiratory tract irritation by capturing dust at the source. A respirator should be used only when engineering controls are insufficient, and users must be properly fit-tested.
Operational and Disposal Plans
A systematic workflow is essential to ensure safety and experimental integrity from material receipt to disposal.
Safe Handling Workflow
The following step-by-step process provides a framework for handling 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid in a laboratory setting.
Preparation and Pre-Handling:
Designate a specific work area within a chemical fume hood.
Ensure the fume hood has been certified within the last year.
Assemble all necessary equipment (spatulas, weigh paper, glassware) and an appropriate spill kit before retrieving the chemical.
Don all required PPE as outlined in the table above.
Weighing and Transfer:
Perform all weighing and transfers of the solid compound inside the fume hood to contain any dust.
Use a spatula to carefully transfer the solid to weigh paper or directly into a tared vessel. Avoid pouring the solid, which can generate airborne dust.
Close the primary container immediately after dispensing.
Dissolution and Reaction:
When adding the solid to a solvent, do so slowly and with stirring to control the dissolution rate.
Be aware that reactions involving carboxylic acids, especially with bases, can be exothermic.
Post-Handling Decontamination:
Carefully wipe down the work surface, spatula, and any external surfaces of glassware with a damp cloth or towel to remove residual dust. Dispose of cleaning materials as contaminated solid waste.
Properly doff PPE, removing gloves last.
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[4][11]
Caption: Safe handling workflow for solid chemical compounds.
Emergency Procedures
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12][13]
Skin Contact
Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[12][13]
Inhalation
Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12][14]
Ingestion
Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][12]
Minor Spill (Solid)
Evacuate non-essential personnel. Wearing full PPE, gently sweep up the solid material, avoiding dust creation. Place into a suitable, sealed, and labeled container for disposal.[9][15] Clean the spill area thoroughly.
Waste Disposal Plan
Improper disposal is a regulatory violation and can harm the environment.[16] All waste streams must be handled as hazardous.
Solid Chemical Waste:
Collect all excess 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid and any material from spill cleanups in a dedicated, clearly labeled container for "Non-Halogenated Organic Solid Waste."[16]
The container must be compatible with the chemical, have a secure lid, and be stored in a designated satellite accumulation area.
Contaminated Labware:
Disposable items that have come into direct contact with the compound (e.g., gloves, weigh paper, pipette tips, contaminated cleaning materials) must be disposed of as contaminated solid waste.[16]
Collect these items in a labeled, sealed plastic bag or container designated for solid chemical waste.
Liquid Waste:
Any solutions containing this compound should be collected in a labeled container for "Non-Halogenated Organic Liquid Waste." Do not mix with halogenated solvent waste streams.